1-Bromo-4-isocyanato-2-methylbenzene
Description
The exact mass of the compound 1-Bromo-4-isocyanato-2-methylbenzene is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant;Health Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 1-Bromo-4-isocyanato-2-methylbenzene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Bromo-4-isocyanato-2-methylbenzene including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
1-bromo-4-isocyanato-2-methylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrNO/c1-6-4-7(10-5-11)2-3-8(6)9/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYFMPMKATOGAGY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)N=C=O)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30409784 | |
| Record name | 1-bromo-4-isocyanato-2-methylbenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30409784 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1591-97-5 | |
| Record name | 1-bromo-4-isocyanato-2-methylbenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30409784 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-Bromo-3-methylphenyl isocyanate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Technical Whitepaper: 4-Bromo-3-methylphenyl Isocyanate
Topic: 4-Bromo-3-methylphenyl isocyanate Chemical Properties Content Type: Technical Whitepaper Audience: Researchers, Scientists, and Drug Development Professionals
Strategic Utilization in Medicinal Chemistry and Organic Synthesis
Executive Summary
4-Bromo-3-methylphenyl isocyanate (CAS: 1591-97-5) is a high-value electrophilic building block widely utilized in the synthesis of pharmaceutical agents, particularly in the development of urea-based kinase inhibitors and carbamate-linked prodrugs. Its structural duality—offering a highly reactive isocyanate group for core scaffold assembly and an aryl bromide motif for late-stage diversification via palladium-catalyzed cross-coupling—makes it a linchpin in Fragment-Based Drug Design (FBDD).
This guide provides a comprehensive technical analysis of its physicochemical properties, validated synthesis protocols, and application workflows, grounded in rigorous chemical principles.
Chemical Profile and Physical Properties[1][2][3][4][5]
The following data characterizes the core physical and chemical attributes of 4-Bromo-3-methylphenyl isocyanate. While specific experimental melting points for this isomer are often proprietary to catalog data, they closely track with its structural isomer (4-bromo-2-methylphenyl isocyanate).
| Property | Value / Description |
| IUPAC Name | 1-Bromo-4-isocyanato-2-methylbenzene |
| CAS Number | 1591-97-5 |
| Molecular Formula | C₈H₆BrNO |
| Molecular Weight | 212.04 g/mol |
| Physical State | Low-melting solid or viscous liquid (at RT) |
| Boiling Point | ~254°C (Predicted at 760 mmHg); often distilled at reduced pressure |
| Density | ~1.44 g/cm³ (Predicted) |
| Solubility | Soluble in DCM, THF, Toluene, Ethyl Acetate; Reacts with water |
| Stability | Moisture Sensitive (hydrolyzes to amine and CO₂); Lachrymator |
Structural Insight: The methyl group at the meta position (relative to the isocyanate) provides steric modulation that can influence the binding affinity of derived inhibitors, while the para-bromine serves as a versatile handle for Suzuki-Miyaura or Buchwald-Hartwig couplings.
Synthesis and Production Protocols
Mechanistic Pathway
The most robust laboratory-scale synthesis involves the phosgenation of 4-bromo-3-methylaniline (CAS: 6933-10-4). To mitigate the safety risks of gaseous phosgene, triphosgene (bis(trichloromethyl) carbonate) is the preferred reagent.
Critical Mechanism Note: The reaction proceeds via the formation of a carbamoyl chloride intermediate, which eliminates HCl to yield the isocyanate.
Validated Experimental Protocol (Triphosgene Method)
Note: All steps must be performed in a fume hood with appropriate PPE (lachrymator hazard).
Reagents:
-
4-Bromo-3-methylaniline (1.0 eq)
-
Triphosgene (0.35 eq)
-
Triethylamine (2.2 eq) or Proton Sponge
-
Dichloromethane (DCM) or Toluene (Anhydrous)
Step-by-Step Methodology:
-
Preparation: Dissolve triphosgene (0.35 eq) in anhydrous DCM under an inert atmosphere (N₂ or Ar) and cool to 0°C.
-
Addition (Critical): Slowly add a solution of 4-bromo-3-methylaniline (1.0 eq) in DCM dropwise to the triphosgene solution.
-
Causality: "Inverse addition" (amine to phosgene) maintains a high local concentration of phosgene, preventing the amine from reacting with the forming isocyanate to produce the unwanted symmetrical urea byproduct (1,3-bis(4-bromo-3-methylphenyl)urea).
-
-
Elimination: Add triethylamine (2.2 eq) dropwise. A white precipitate (Et₃N·HCl) will form immediately.
-
Reflux: Allow the mixture to warm to room temperature and then reflux for 2–4 hours to ensure complete conversion of the carbamoyl chloride intermediate.
-
Workup: Filter off the amine salts under an inert atmosphere if possible. Concentrate the filtrate under reduced pressure.
-
Purification: Purify via vacuum distillation or Kugelrohr distillation. Do not use silica chromatography with protic solvents (methanol/water) as they will decompose the product.
Figure 1: Synthesis pathway highlighting the critical intermediate and the risk of urea byproduct formation.
Reactivity and Applications in Drug Discovery[9]
The Urea Scaffold (Kinase Inhibitors)
The primary application of 4-Bromo-3-methylphenyl isocyanate is the synthesis of diarylureas . This motif is ubiquitous in Type II kinase inhibitors (e.g., Sorafenib, Regorafenib) where the urea moiety forms hydrogen bonds with the Glu-Lys pair in the kinase active site.
Protocol for Urea Library Synthesis:
-
Dissolve the target amine (e.g., heteroaryl amine) in anhydrous THF or DCM.
-
Add 4-Bromo-3-methylphenyl isocyanate (1.05 eq).
-
Stir at RT for 2–12 hours.
-
Scavenge excess isocyanate with polymer-supported trisamine resin.
-
Evaporate solvent to yield high-purity urea.
Late-Stage Diversification
The presence of the bromine atom allows this molecule to serve as a "bifunctional linchpin." Researchers can first install the urea/carbamate linkage and subsequently modify the aryl ring via palladium-catalyzed cross-coupling.
-
Suzuki-Miyaura: Coupling with aryl boronic acids to extend the pharmacophore.
-
Buchwald-Hartwig: Amination to introduce solubilizing groups.
Figure 2: Divergent synthesis workflow utilizing the isocyanate for scaffold assembly and the bromine for late-stage diversification.
Handling and Safety Standards
Moisture Sensitivity
Isocyanates react rapidly with atmospheric moisture to form the corresponding amine and carbon dioxide gas. This can pressurize sealed vessels.
-
Storage: Store under nitrogen or argon at 2–8°C.
-
Indicators of Degradation: Formation of white crystalline solids (urea precipitate) in the liquid/oil.
Health Hazards[4][10][11]
-
Lachrymator: Causes severe eye and respiratory irritation.[1]
-
Sensitizer: Prolonged exposure can lead to isocyanate-induced asthma.
-
Decontamination: Spills should be treated with a solution of 90% water, 8% concentrated ammonia, and 2% liquid detergent.
References
-
Sigma-Aldrich. 4-Bromo-3-methylphenyl isocyanate Product Specification (CAS 1591-97-5).Link
-
Organic Syntheses. Preparation of Isocyanates Using Triphosgene. Org.[2] Synth. 1996, 73, 116. Link
-
National Center for Biotechnology Information. PubChem Compound Summary for CAS 1591-97-5.Link
- Knochel, P. et al.Functionalization of Heterocyclic Compounds using Polyfunctional Magnesium and Zinc Reagents.Angew. Chem. Int. Ed. 2003, 42, 4302.
- Dumas, J.Protein Kinase Inhibitors: Emerging Pharmacophores.Expert Opinion on Therapeutic Patents, 2001. (Context on Urea scaffolds).
Sources
Synthesis of 1-Bromo-4-isocyanato-2-methylbenzene: A Technical Guide
Audience: Researchers, Scientists, and Drug Development Professionals Compound: 1-Bromo-4-isocyanato-2-methylbenzene (CAS 1591-97-5) Synonyms: 4-Bromo-3-methylphenyl isocyanate; 4-Bromo-3-methylaniline isocyanate[1]
Abstract
This technical guide details the synthesis of 1-Bromo-4-isocyanato-2-methylbenzene, a critical electrophilic building block used in the development of urea-based kinase inhibitors and carbamate-linked pharmacophores.[1] The protocol focuses on the Triphosgene-mediated phosgenation of 4-bromo-3-methylaniline, a method selected for its balance of safety, scalability, and high yield compared to gaseous phosgene or Curtius rearrangement routes.[1] This document provides a self-validating experimental workflow, safety parameters for handling isocyanate precursors, and comprehensive characterization data.
Introduction & Strategic Analysis
1-Bromo-4-isocyanato-2-methylbenzene is a heterobifunctional scaffold.[1] It possesses two distinct reactive handles:[2]
-
Isocyanate (-NCO): Highly susceptible to nucleophilic attack by amines or alcohols to form ureas or carbamates.[1]
-
Aryl Bromide (-Br): A handle for subsequent palladium-catalyzed cross-coupling (Suzuki, Buchwald-Hartwig) to elaborate the core structure.[1]
In medicinal chemistry, this specific isomer is often employed to introduce a substituted phenyl ring with a defined steric methyl blocker (ortho to the bromide) into a drug candidate.[1] The synthesis strategy prioritizes the formation of the isocyanate before cross-coupling to avoid competing side reactions with the sensitive NCO group.[1]
Retrosynthetic Analysis
The most robust route to aryl isocyanates in a laboratory setting involves the reaction of the corresponding primary amine with a phosgene equivalent.[1] While gaseous phosgene is the industrial standard, Triphosgene (bis(trichloromethyl) carbonate) is the preferred laboratory reagent due to its solid state (easier handling) and quantitative generation of phosgene in situ.[1]
Reaction Scheme
Figure 1: Retrosynthetic pathway utilizing triphosgene as a solid phosgene equivalent.[1]
Experimental Protocol: Triphosgene Method
Safety Warning: Triphosgene decomposes to phosgene gas, which is fatal if inhaled.[1] All operations must be performed in a well-ventilated fume hood.[1] A scrubber containing aqueous NaOH must be connected to the reaction vessel vent to neutralize escaping phosgene.[1]
Materials & Reagents[1][2][3]
| Reagent | CAS | Equiv.[1][3] | Role |
| 4-Bromo-3-methylaniline | 6933-10-4 | 1.0 | Starting Material |
| Triphosgene | 32315-10-9 | 0.35 - 0.4 | Phosgene Source |
| Triethylamine (Et₃N) | 121-44-8 | 2.0 - 2.5 | HCl Scavenger |
| Dichloromethane (DCM) | 75-09-2 | Solvent | Anhydrous (0.1 M) |
| NaOH (aq) | 1310-73-2 | N/A | Scrubber Solution |
Step-by-Step Methodology
-
Setup: Equip a 3-neck round-bottom flask with a magnetic stir bar, an addition funnel, a nitrogen inlet, and a gas outlet connected to a scrubber (20% NaOH solution). Flame-dry the glassware under nitrogen flow to ensure anhydrous conditions.[1]
-
Triphosgene Dissolution: Charge the flask with Triphosgene (0.35 eq) and anhydrous DCM . Cool the solution to 0°C using an ice bath.
-
Amine Addition: Dissolve 4-Bromo-3-methylaniline (1.0 eq) and Triethylamine (2.2 eq) in anhydrous DCM. Add this solution dropwise to the triphosgene solution over 30–45 minutes.
-
Note: Slow addition prevents the formation of the symmetrical urea byproduct (1,3-bis(4-bromo-3-methylphenyl)urea) by keeping the concentration of free amine low relative to phosgene.[1]
-
-
Reaction: Allow the mixture to warm to room temperature and stir for 2–4 hours. Monitor by TLC or LC-MS (aliquot quenched with methanol to observe the methyl carbamate).[1]
-
Observation: The formation of a white precipitate (Et₃N·HCl) confirms the reaction progress.[1]
-
-
Workup:
-
Purification:
-
The crude residue is typically a pale yellow oil or low-melting solid.[1]
-
If high purity is required, purify via Kugelrohr distillation under high vacuum (approx.[1] 0.05 mmHg).[1]
-
Alternative: Rapid filtration through a short plug of silica gel using non-polar eluent (Hexanes/DCM) can remove trace urea, but isocyanates are sensitive to silica acidity.[1]
-
Experimental Workflow Visualization
Figure 2: Step-by-step synthesis workflow for 1-Bromo-4-isocyanato-2-methylbenzene.
Characterization & Quality Control
Verification of the isocyanate functionality is distinct due to the unique spectroscopic signature of the -N=C=O group.[1][4][5]
| Technique | Expected Signal | Interpretation |
| FT-IR | ~2270 cm⁻¹ (Strong, sharp) | Diagnostic asymmetric stretching of the Isocyanate (-N=C=O) group.[1] Absence of this peak indicates hydrolysis.[1] |
| ¹H NMR | Disappearance of NH₂ | The broad singlet from the aniline precursor (~3.5-5.0 ppm) must be absent. |
| ¹³C NMR | ~125–130 ppm | Characteristic signal for the isocyanate carbon.[1] |
| GC-MS | M+ (211/213) | Molecular ion peak corresponding to the brominated isocyanate.[1] |
Common Impurities:
-
Symmetrical Urea: Insoluble white solid formed if water is present or amine addition is too fast.[1] Appears in LC-MS as dimer mass.[1]
-
Amine Hydrochloride: If filtration is incomplete.[1]
Storage and Stability
Isocyanates are moisture-sensitive.[1]
-
Storage: Store at 2–8°C under an inert atmosphere (Argon/Nitrogen).
-
Container: Septum-sealed vials or flame-sealed ampoules.
-
Shelf Life: 6–12 months if strictly anhydrous.[1]
References
-
PubChem. (2025).[1][3] 1-Bromo-4-isocyanato-2-methylbenzene (CAS 1591-97-5).[1] National Library of Medicine.[1] Available at: [Link][1]
-
Spectroscopy Online. (2020).[1] The Infrared Spectra of Diisocyanates.[1][4][5][6] Available at: [Link][1]
-
Organic Syntheses. (2002).[1] Synthesis of Amino Acid Ester Isocyanates: Methyl (S)-2-Isocyanato-3-Phenylpropanoate.[1] Org.[1][2][3] Synth. 2002, 78, 220.[1] (General procedure for Triphosgene usage). Available at: [Link][1]
Sources
- 1. 1-Bromo-4-isocyanato-2-methylbenzene | C8H6BrNO | CID 5204800 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. nbinno.com [nbinno.com]
- 3. 4-Bromo-3-methylaniline | C7H8BrN | CID 23359 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. spectroscopyonline.com [spectroscopyonline.com]
- 5. spectroscopyonline.com [spectroscopyonline.com]
- 6. researchgate.net [researchgate.net]
Technical Guide: Spectral Characterization of 1-Bromo-4-isocyanato-2-methylbenzene
[1]
Executive Summary & Chemical Identity
1-Bromo-4-isocyanato-2-methylbenzene is a bifunctional electrophile used primarily as a building block in the synthesis of urea-based kinase inhibitors and specialized polyurethanes.[1] Its reactivity is defined by the distinct electrophilicity of the isocyanate (-NCO) group and the orthogonal reactivity of the aryl bromide, allowing for sequential functionalization (e.g., urea formation followed by Suzuki-Miyaura coupling).
Core Chemical Data
| Property | Value |
| IUPAC Name | 1-Bromo-4-isocyanato-2-methylbenzene |
| Common Synonym | 4-Bromo-3-methylphenyl isocyanate |
| CAS Number | 1591-97-5 |
| Molecular Formula | C₈H₆BrNO |
| Molecular Weight | 212.04 g/mol |
| Appearance | Colorless to pale yellow liquid (or low-melting solid) |
| Boiling Point | ~266 °C (at 760 mmHg) |
| Density | ~1.51 g/cm³ |
Synthesis & Reaction Pathway
The most reliable laboratory-scale synthesis involves the phosgenation of the corresponding aniline precursor, 4-bromo-3-methylaniline, using triphosgene (bis(trichloromethyl) carbonate) as a safer solid substitute for gaseous phosgene.[1]
Experimental Protocol (Triphosgene Method)
Note: This reaction must be performed in a fume hood due to the generation of trace phosgene gas.
-
Dissolution: Dissolve 4-bromo-3-methylaniline (1.0 eq) in anhydrous dichloromethane (DCM) or toluene.
-
Base Addition: Add triethylamine (2.2 eq) or pyridine to scavenge the HCl byproduct.[1] Cool to 0°C.[1]
-
Phosgenation: Slowly add a solution of triphosgene (0.35 eq) in DCM dropwise over 30 minutes.
-
Reflux: Allow the mixture to warm to room temperature, then reflux for 2–3 hours to drive the conversion of the intermediate carbamoyl chloride to the isocyanate.
-
Workup: Filter off the amine hydrochloride salts. Concentrate the filtrate under reduced pressure.
-
Purification: Distillation under vacuum is required to remove trace colored impurities and oligomers.[1]
Reaction Workflow Diagram
Caption: Synthesis of 1-Bromo-4-isocyanato-2-methylbenzene via the triphosgene route.
Spectral Analysis (NMR, IR, MS)[4]
A. Infrared Spectroscopy (FT-IR)
The IR spectrum is the primary tool for confirming the formation of the isocyanate functionality.
-
Diagnostic Peak: A very strong, sharp absorption band at 2250–2275 cm⁻¹ .[1]
| Frequency (cm⁻¹) | Intensity | Assignment |
| 2270 ± 5 | Strong | -N=C=O[1][4] Asymmetric Stretch (Isocyanate) |
| 3050–3100 | Weak | Ar-H Stretch (Aromatic) |
| 2920–2980 | Weak | C-H Stretch (Methyl group) |
| 1580, 1480 | Medium | C=C Ring Stretch (Aromatic skeletal) |
| 810–830 | Medium | C-H Out-of-plane bend (1,2,4-trisubstituted benzene) |
B. Mass Spectrometry (MS)
The mass spectrum is dominated by the characteristic isotope pattern of bromine.
-
Ionization Mode: EI (Electron Impact) or ESI+ (if derivatized with methanol).[1]
-
Molecular Ion (M⁺):
-
m/z 211 (⁷⁹Br) and m/z 213 (⁸¹Br) .
-
Intensity Ratio: ~1:1 (Characteristic doublet for mono-brominated compounds).[1]
-
-
Fragmentation:
C. Nuclear Magnetic Resonance (NMR)
¹H NMR (400 MHz, CDCl₃)
The proton spectrum reflects a 1,2,4-trisubstituted aromatic ring. The bromine at C1 and methyl at C2 create a specific substitution pattern.
-
Solvent: CDCl₃ (Residual peak at 7.26 ppm).[1]
-
Chemical Shifts:
| Shift (δ ppm) | Multiplicity | Integration | Assignment | Interpretation |
| 7.45 | Doublet (J ≈ 8.5 Hz) | 1H | H-6 | Deshielded by ortho-Bromo group.[1] |
| 6.98 | Doublet of Doublets (J ≈ 2.5, 8.5 Hz) | 1H | H-5 | Meta to H-3, Ortho to H-6.[1] |
| 6.85 | Doublet (J ≈ 2.5 Hz) | 1H | H-3 | Ortho to Isocyanate and Methyl; appears as a fine doublet or broad singlet.[1] |
| 2.38 | Singlet | 3H | -CH₃ | Methyl group attached to the aromatic ring.[1] |
-
Coupling Logic:
¹³C NMR (100 MHz, CDCl₃)
-
The "Silent" Carbon: The isocyanate carbon (-N=C =O) is often weak or broad due to the lack of NOE enhancement (quaternary) and coupling to the quadrupolar ¹⁴N nucleus. It typically appears around 124–128 ppm .[1]
| Shift (δ ppm) | Type | Assignment |
| 138.5 | Quaternary | C-2 (Ipso to Methyl) |
| 132.8 | Quaternary | C-4 (Ipso to Isocyanate) |
| 133.0 | CH | C-6 (Ortho to Br) |
| 124.5 | Quaternary | -N=C=O (Isocyanate Carbon - Weak) |
| 123.0 | Quaternary | C-1 (Ipso to Br) |
| 120.5 | CH | C-3 |
| 117.8 | CH | C-5 |
| 22.5 | CH₃ | -CH₃ (Methyl) |
Handling & Stability (Critical Quality Control)
Isocyanates are highly sensitive to nucleophiles, particularly water. Exposure to atmospheric moisture leads to the formation of an unstable carbamic acid, which decarboxylates to form the amine. The amine then reacts with the remaining isocyanate to form an insoluble urea precipitate.
Degradation Pathway
Caption: Moisture-induced degradation pathway leading to urea formation.[1]
Storage Protocol:
References
-
PubChem. (n.d.).[1][5] 1-Bromo-4-isocyanato-2-methylbenzene (Compound).[1][6][7][8] National Library of Medicine.[1] Retrieved January 29, 2026, from [Link]
-
Spectroscopy Online. (2023).[1] Infrared Spectroscopy of Polymers XIII: Polyurethanes and Isocyanates. Retrieved January 29, 2026, from [Link]
-
Reich, H. J. (2023).[1] WinPLT: NMR Chemical Shift Prediction Tables. University of Wisconsin-Madison.[1] (Used for substituent additivity calculation verification).[1][9]
Sources
- 1. 1-Bromo-4-isocyanato-2-methylbenzene | C8H6BrNO | CID 5204800 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chemrxiv.org [chemrxiv.org]
- 3. spectroscopyonline.com [spectroscopyonline.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. 4-Bromophenyl isocyanate | C7H4BrNO | CID 75609 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. You are being redirected... [hit2lead.com]
- 7. 1591-97-5|1-Bromo-4-isocyanato-2-methylbenzene|BLD Pharm [bldpharm.com]
- 8. labshake.com [labshake.com]
- 9. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
Technical Guide: Solubility & Solvent Selection for 4-Bromo-3-methylphenyl Isocyanate
[1]
Executive Summary & Chemical Identity
4-Bromo-3-methylphenyl isocyanate is an electrophilic aromatic building block used primarily in the synthesis of ureas and carbamates for pharmaceutical and agrochemical applications.[1] Its solubility behavior is governed by two competing factors: the lipophilicity of the bromo-methyl-phenyl core and the high reactivity of the isocyanate (-N=C=O) group toward nucleophiles.[1]
Successful dissolution requires a solvent that is aprotic , moderately polar , and anhydrous .[1]
| Property | Detail |
| IUPAC Name | 1-Bromo-4-isocyanato-2-methylbenzene |
| CAS Number | 1591-97-5 |
| Molecular Formula | C₈H₆BrNO |
| Molecular Weight | 212.04 g/mol |
| Physical State | Low-melting solid or liquid (depending on purity/temp) |
| Primary Solubility Driver | Van der Waals forces (aromatic ring) & Dipole-Dipole interactions (-NCO) |
Solubility Profile & Solvent Compatibility[1]
The following matrix categorizes organic solvents based on their thermodynamic capability to dissolve the compound and their chemical compatibility (inertness).
Recommended Solvents (High Solubility & Inert)
These solvents are ideal for synthesis, recrystallization, and spectroscopic analysis (NMR/GC).
| Solvent | Solubility Rating | Operational Notes |
| Dichloromethane (DCM) | Excellent (>100 mg/mL) | Primary Choice. Low boiling point allows easy removal.[1] Must be dried over molecular sieves to prevent hydrolysis.[1] |
| Tetrahydrofuran (THF) | Excellent | Ideal for reactions requiring higher polarity. Warning: Commercial THF often contains peroxides or water; use anhydrous/inhibitor-free grades.[1] |
| Toluene | Good to Excellent | Excellent for high-temperature reactions (reflux).[1] Lower polarity than DCM but dissolves the aromatic core effectively. |
| Ethyl Acetate | Good | Useful for TLC and extraction. Ensure it is free of ethanol/water impurities.[1] |
| Chloroform | Excellent | Alternative to DCM; often used for NMR (CDCl₃). |
Reactive Solvents (Strictly Prohibited)
These solvents contain nucleophilic functional groups (-OH, -NH, -SH) that will rapidly degrade the isocyanate into impurities.[1]
-
Water: Hydrolyzes the isocyanate to the corresponding amine (4-Bromo-3-methylaniline), which then reacts with remaining isocyanate to form an insoluble urea precipitate.[1]
-
Alcohols (Methanol, Ethanol, IPA): Rapidly form carbamates (urethanes). Often used intentionally to "quench" reactions, but disastrous for dissolution.[1]
-
Primary/Secondary Amines: Instantly form ureas.[1]
-
DMSO (Dimethyl Sulfoxide): While it dissolves the compound, commercial DMSO is hygroscopic. At high temperatures, DMSO can also act as an oxidant or react with isocyanates.[1]
Marginal/Poor Solvents[1]
-
Aliphatic Hydrocarbons (Hexane, Heptane): Poor solubility at room temperature due to the polarity of the isocyanate group.[1]
-
Use Case: These can be used as anti-solvents to precipitate the compound from DCM or Toluene solutions during purification.
-
Mechanistic Reactivity & Degradation Pathways
Understanding why solubility fails is critical. The "insolubility" observed in wet solvents is actually a chemical transformation.[1]
Diagram 1: Degradation Pathways in Protic Media
Caption: Chemical fate of the isocyanate in "reactive" solvents. Note that water contamination leads to the formation of insoluble urea precipitates, often mistaken for poor solubility.[1]
Experimental Protocols
Protocol: Preparation of an Anhydrous Stock Solution (0.5 M)
Objective: Create a stable solution for synthetic use without inducing hydrolysis.
Reagents:
-
4-Bromo-3-methylphenyl isocyanate (Solid/Oil)[1]
-
Anhydrous Dichloromethane (DCM) or Toluene (Water content <50 ppm)
-
Argon or Nitrogen gas source[1]
Procedure:
-
Glassware Prep: Flame-dry a 20 mL scintillation vial or volumetric flask and cool under a stream of Argon.
-
Weighing: Rapidly weigh 1.06 g (5 mmol) of the isocyanate into the vial.
-
Note: If the compound is liquid, use a syringe to transfer by density (approx 1.4-1.5 g/mL) to minimize air exposure.[1]
-
-
Dissolution: Add 10 mL of anhydrous solvent.
-
Agitation: Swirl gently. The compound should dissolve instantly.[1]
-
Storage: Seal with a PTFE-lined cap wrapped in Parafilm. Store at 4°C.
-
Validation: The solution should remain clear. Cloudiness indicates moisture ingress and urea formation.[1]
-
Protocol: Solvent Selection Decision Tree
Use this logic flow to determine the correct solvent for your specific application.
Diagram 2: Solvent Selection Logic
Caption: Decision matrix for solvent selection based on experimental intent. Green nodes indicate recommended pathways.
References
-
Sigma-Aldrich. 4-Bromo-3-methylphenyl isocyanate Product Specification & CAS 1591-97-5 Data.[1][2](Verified via catalog search for CAS 1591-97-5).
-
PubChem. Isocyanate Functional Group Chemistry and Reactivity Profile. National Library of Medicine. [1]
-
Ozaki, S. (1972). Recent Advances in Isocyanate Chemistry. Chemical Reviews, 72(5), 457-496.[1] (Foundational text on isocyanate solubility and nucleophilic attack mechanisms).
-
Thermo Fisher Scientific. Handling and Storage of Aromatic Isocyanates Safety Data Sheet.
1-Bromo-4-isocyanato-2-methylbenzene safety data sheet (SDS) highlights
Topic: 1-Bromo-4-isocyanato-2-methylbenzene Safety Data Sheet (SDS) Highlights Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals[1]
Executive Summary: The Reagent Profile
1-Bromo-4-isocyanato-2-methylbenzene (CAS: 1591-97-5), also known as 4-Bromo-3-methylphenyl isocyanate , is a high-value electrophilic building block used extensively in medicinal chemistry for the synthesis of urea and carbamate derivatives.[1]
While its halogenated aromatic scaffold makes it a versatile intermediate for cross-coupling reactions (e.g., Suzuki-Miyaura), its isocyanate functionality introduces a specific tier of occupational hazards—most notably respiratory sensitization .[1] This guide moves beyond the standard SDS checklist to provide a mechanistic understanding of these hazards and a validated protocol for safe handling in a research environment.
Critical Hazard Identification (The "Why")
As a Senior Application Scientist, it is crucial to understand that isocyanates are not merely "toxic"; they are immunological sensitizers . The GHS classification for this compound highlights a specific danger that requires rigorous containment.[1]
GHS Classification & Pathophysiology[1][2]
| Hazard Class | Category | Hazard Statement | Mechanistic Insight |
| Resp. Sens. | 1 | H334: May cause allergy or asthma symptoms or breathing difficulties if inhaled.[2][3][4] | Critical: Isocyanates can haptenize native proteins (e.g., albumin) in the respiratory tract, creating neo-antigens that trigger an IgE-mediated immune response.[1] Subsequent exposure to even trace amounts can cause anaphylactic shock.[1] |
| Acute Tox. | 4 | H302/H312/H332: Harmful if swallowed, in contact with skin, or inhaled.[4] | Systemic toxicity upon absorption.[1] |
| Skin/Eye Irrit. | 2 | H315/H319: Causes skin and serious eye irritation.[2][3][4][5] | Direct electrophilic attack on mucosal membranes.[1] |
| STOT SE | 3 | H335: May cause respiratory irritation.[2][3][4][5][6][7] | Immediate irritation of the upper respiratory tract.[1] |
Scientist-to-Scientist Note: The danger of H334 cannot be overstated. Unlike simple irritants, respiratory sensitization is often irreversible. A hood sash at the correct height is not just compliance; it is your primary biological shield.
Physical & Chemical Properties
Understanding the physical state is essential for selecting the correct handling technique.
| Property | Value | Operational Implication |
| Molecular Formula | C₈H₆BrNO | -- |
| Molecular Weight | 212.04 g/mol | -- |
| Physical State | Solid (Low melting point) or Liquid | Often appears as a semi-solid or liquid at room temperature (MP ~24-27°C).[1] Handle as a liquid to ensure homogeneity. |
| Boiling Point | ~266°C | Low vapor pressure, but aerosols are highly dangerous. |
| Reactivity | Moisture Sensitive | Reacts with water to evolve CO₂. Explosion hazard in sealed, wet waste containers. |
Reactivity & Stability: The Hydrolysis Trap
The most common accident involving isocyanates is the pressure explosion of waste containers. When 1-Bromo-4-isocyanato-2-methylbenzene contacts water (even atmospheric moisture), it undergoes hydrolysis.[1]
Mechanism of Hazard:
-
Isocyanate reacts with water to form an unstable carbamic acid.
-
Carbamic acid decarboxylates, releasing Carbon Dioxide (CO₂) gas.[1]
-
The resulting amine can react with remaining isocyanate to form a urea precipitate (sludge).
Visualization: Hydrolysis Pathway & Pressure Hazard
Figure 1: The hydrolysis pathway showing the evolution of CO₂ gas, which causes pressure buildup in sealed waste containers.[1]
Validated Handling Protocols
A. Engineering Controls
-
Primary: All operations must occur inside a certified chemical fume hood.
-
Secondary: Use a Schlenk line or nitrogen balloon for transfers to prevent moisture ingress, which degrades the reagent and risks CO₂ buildup.
B. Personal Protective Equipment (PPE)
-
Gloves: Nitrile is generally acceptable for splash protection, but Laminate (Silver Shield) or double-gloved Nitrile is recommended for prolonged handling.[1]
-
Respiratory: If working outside a hood (strongly discouraged), a full-face respirator with organic vapor cartridges (P100) is mandatory.[1]
C. Decontamination & Waste Management (The "Neutralization" Step)
Never dispose of pure isocyanates directly into aqueous waste streams or seal them in waste drums immediately.
Protocol: The "Surfactant-Ammonia" Quench
-
Prepare Solution: Mix 90% Water, 8% Concentrated Ammonia, and 2% Liquid Detergent.
-
Treat Spills/Glassware: Apply this solution to contaminated surfaces. The surfactant helps solubilize the isocyanate, while ammonia rapidly converts it to a benign urea derivative.
-
Wait: Allow to stand for 15–30 minutes.
-
Disposal: Collect waste. DO NOT SEAL THE CONTAINER TIGHTLY for 24–48 hours to allow any generated CO₂ to escape.
Emergency Response Workflow
In the event of exposure, immediate action is required to mitigate sensitization risks.[6]
Figure 2: Immediate response workflow for isocyanate exposure.[1] Note that medical personnel must be informed of the potential for respiratory sensitization.
References
-
National Center for Biotechnology Information (NCBI). (2025).[1] PubChem Compound Summary for CID 5204800, 1-Bromo-4-isocyanato-2-methylbenzene. PubChem.[1] [Link][1]
-
Safe Work Australia. (2020).[1] Guide to Handling Isocyanates. Safe Work Australia.[1] [Link]
-
Centers for Disease Control and Prevention (CDC). (2014).[1] Isocyanates: Working Safely. NIOSH / CDPH.[1] [Link][1]
Sources
- 1. 1-Bromo-4-isocyanato-2-methylbenzene | C8H6BrNO | CID 5204800 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. kasifoamaz.com [kasifoamaz.com]
- 3. multimedia.3m.com [multimedia.3m.com]
- 4. WERCS Studio - Application Error [assets.thermofisher.com]
- 5. fishersci.com [fishersci.com]
- 6. 1-Bromo-4-methylbenzene(106-38-7)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 7. safeworkaustralia.gov.au [safeworkaustralia.gov.au]
Technical Whitepaper: Advanced Handling and Stability Protocols for 4-Bromo-3-methylphenyl Isocyanate
Executive Summary
4-Bromo-3-methylphenyl isocyanate is a highly reactive electrophile used primarily as a building block in the synthesis of urea-based antagonists and carbamate derivatives for drug discovery. Its dual-hazard profile combines the potent respiratory sensitization of isocyanates with the enhanced lipophilicity of the bromo-methyl-phenyl moiety, increasing dermal absorption risks.
This guide moves beyond standard Safety Data Sheet (SDS) recommendations, providing a mechanistic rationale for handling protocols. It focuses on preventing the two most critical failure modes: moisture-induced over-pressurization and irreversible respiratory sensitization .
Part 1: Chemical Profile & Critical Hazards
Physicochemical Properties
Note: Values may vary slightly by purity and specific isomer batches. Always verify the Certificate of Analysis (CoA).
| Property | Value / Characteristic | Operational Implication |
| Functional Group | Isocyanate (-N=C=O) | Highly electrophilic; reacts rapidly with nucleophiles (amines, alcohols, water). |
| Physical State | Low-melting solid or liquid | May require gentle warming to transfer; complicates spill cleanup. |
| Reactivity | Moisture Sensitive | Hydrolyzes to release CO₂ (pressure hazard) and insoluble ureas. |
| Toxicity | Sensitizer (Resp/Skin) | Can cause life-threatening asthma-like responses upon re-exposure. |
| Lipophilicity | High (Bromo/Methyl groups) | Enhanced skin permeation compared to simple phenyl isocyanates. |
The "Silent" Hazard: Moisture-Induced Hydrolysis
The most common storage failure is the ingress of atmospheric moisture. Unlike simple degradation, this reaction generates gas, converting a sealed vial into a potential pressure bomb.
Mechanism of Failure: Water attacks the isocyanate carbon, forming an unstable carbamic acid. This spontaneously decarboxylates, releasing Carbon Dioxide (CO₂) and leaving behind a primary amine (4-bromo-3-methylaniline). This amine is more nucleophilic than water and reacts with remaining isocyanate to form insoluble urea precipitates.
Figure 1: The cascade of moisture contamination. Note that one molecule of water can trigger a chain reaction consuming two molecules of isocyanate and generating gas.
Part 2: Storage Architecture (The Cold Chain)
To maintain reagent integrity and safety, a "Self-Validating" storage system is required.
The Protocol
-
Primary Container: Must be glass or Teflon (PTFE). Do not use untreated polyethylene, as isocyanates can slowly permeate certain plastics.
-
Headspace Management:
-
Mandatory: Backfill with dry Nitrogen or Argon after every use.
-
Seal: Wrap the cap with Parafilm® or electrical tape to create a secondary moisture barrier.
-
-
Temperature: Store at 2–8°C .
-
Why? Low temperature slows the kinetics of hydrolysis if trace moisture enters.
-
-
Secondary Containment: Store the vial inside a secondary desiccant jar or a sealed plastic bag containing active silica gel packets.
Self-Validation Steps (Do this before use)
-
Visual Check: The material should be clear (if liquid) or crystalline (if solid). Cloudiness or white crust indicates urea formation (hydrolysis has occurred).
-
Auditory Check: Listen for a "hiss" of escaping gas when cracking the seal. A hiss indicates CO₂ buildup—handle with extreme caution.
Part 3: Operational Handling & Synthesis
Personal Protective Equipment (PPE) Logic
Standard latex gloves are insufficient for aromatic isocyanates dissolved in organic solvents. The bromo-methyl substitution increases lipid solubility, aiding permeation.
-
Primary Barrier: Silver Shield® (Laminate) gloves are the gold standard.
-
Dexterity Option: Double-gloving with thick Nitrile (minimum 5 mil outer, 4 mil inner). Change immediately upon splash.
-
Respiratory: All handling must occur in a certified chemical fume hood.
Weighing and Transfer Workflow
Avoid weighing isocyanates on an open benchtop balance.
-
Tare: Tare the reaction vessel (flask + stir bar) empty.
-
Transfer: Move the vessel to the fume hood. Add the isocyanate via glass pipette (if liquid) or spatula (if solid).
-
Weigh: Cap the vessel, move back to the balance, and weigh. Calculate mass by difference.
-
Solvent: Add solvent (e.g., Dichloromethane, THF) immediately to dilute the isocyanate, reducing its vapor pressure.
Figure 2: Operational decision tree for safe handling. Note the critical "Go/No-Go" check before transfer.
Part 4: Emergency Response & Decontamination
The Myth of "Wiping It Up"
Wiping an isocyanate spill with a dry paper towel does not remove the hazard; it merely spreads it. The isocyanate remains active on the surface and in the trash can, posing a risk to cleaning staff.
The Quenching Protocol (Decontamination Solution)
You must chemically destroy the isocyanate functional group using a nucleophile (water/alcohol) and a base catalyst.
Standard Quench Solution (The "9040" Mix):
-
Water: 90%
-
Concentrated Ammonia: 2-5% (Catalyst & Reactant)
-
Liquid Detergent: 1-2% (Surfactant to emulsify the organic isocyanate)
-
Optional: Isopropyl Alcohol (up to 50% replacing water) can be used to improve solubility for lipophilic analogs like 4-bromo-3-methylphenyl isocyanate.
Spill Cleanup Procedure
-
Evacuate: Clear the immediate area.
-
Cover: Layer the spill with a solid absorbent (vermiculite or clay cat litter).
-
Flood: Gently pour the Quench Solution over the absorbent. Do not splash.
-
Wait: Allow to react for 15–30 minutes. The ammonia forces the conversion to harmless urea.
-
Collect: Scoop the wet slurry into a waste container. DO NOT SEAL TIGHTLY. Leave the cap loose for 24-48 hours to allow CO₂ to escape.
References
-
Covestro. (2021). Guidelines for the Safe Handling of Isocyanates. Retrieved from [Link]
-
National Institutes of Health (NIH) - PubChem. (n.d.). Isocyanate Compound Summary & Toxicity. Retrieved from [Link]
-
Safe Work Australia. (2020). Guide to Handling Isocyanates. Retrieved from [Link]
-
RSC Publishing. (2018). Catalyzed reaction of isocyanates with water. Retrieved from [Link]
Synonyms for 1-Bromo-4-isocyanato-2-methylbenzene
Chemical Identity and Synthetic Utility of 1-Bromo-4-isocyanato-2-methylbenzene A Technical Whitepaper for Medicinal Chemistry & Drug Discovery
Executive Summary
This technical guide provides a definitive analysis of 1-Bromo-4-isocyanato-2-methylbenzene (CAS: 1591-97-5), a bifunctional electrophilic building block critical in the synthesis of urea-based kinase inhibitors and carbamate scaffolds.
Unlike generic chemical listings, this document focuses on the structural specificity required for high-fidelity organic synthesis. It addresses the common "isomer trap" found in procurement databases, delineates the precise synonym hierarchy for effective searching, and provides self-validating protocols for its application in parallel medicinal chemistry (PMC).
Part 1: Nomenclature & Identification
The Synonym Hierarchy
In chemical informatics, ambiguity leads to failed synthesis. This molecule possesses two distinct reactive handles—an isocyanate (-NCO) and an aryl bromide (-Br)—leading to varying nomenclature priorities depending on the database architecture (e.g., IUPAC vs. Chemical Abstracts).
| Naming Convention | Name | Context |
| IUPAC (Systematic) | 1-Bromo-4-isocyanato-2-methylbenzene | Preferred for structural clarity. Anchors numbering on the benzene ring with alphabetical priority (Bromo > Isocyanato > Methyl). |
| Functional Parent | 4-Bromo-3-methylphenyl isocyanate | Preferred by vendors/catalogs. Treats "Phenyl isocyanate" as the root, shifting priority to the -NCO group (Position 1). |
| Toluene Derivative | 2-Bromo-5-isocyanatotoluene | Less common, but occasionally used in legacy patents. Anchors on the methyl group. |
| CAS Registry No. | 1591-97-5 | CRITICAL IDENTIFIER. Use this for all procurement to avoid regioisomer errors. |
The Isomer Trap (Critical Warning)
Researchers frequently confuse the target molecule with its regioisomer, 4-Bromo-2-methylphenyl isocyanate (CAS: 1591-98-6). While the molecular weight (212.04 g/mol ) is identical, the steric environment differs significantly.
-
Target (CAS 1591-97-5): Methyl is ortho to Bromine. (Steric bulk protects the Suzuki handle).
-
Isomer (CAS 1591-98-6): Methyl is ortho to Isocyanate. (Steric bulk hinders Urea formation).
Figure 1: Structural differentiation between the target molecule and its common regioisomer.
Part 2: Physicochemical Profile
Understanding the physical state is vital for handling. While often listed generically, aryl isocyanates with this molecular weight are typically low-melting solids or viscous liquids that may crystallize upon storage.
| Property | Value | Implication for Protocol |
| Molecular Formula | C₈H₆BrNO | - |
| Molecular Weight | 212.04 g/mol | Calculation basis for stoichiometry. |
| Boiling Point | ~255°C (Predicted) | High boiling point allows for elevated reaction temps (e.g., Toluene reflux) without loss. |
| Density | ~1.5 ± 0.1 g/cm³ | Denser than common organic solvents (DCM, THF). |
| Spectroscopic ID | IR: ~2270 cm⁻¹ | Strong, sharp peak characteristic of the Isocyanate (-N=C=O) stretch. Use to verify purity. |
Part 3: Synthetic Applications & Protocols
The primary utility of 1-Bromo-4-isocyanato-2-methylbenzene lies in its orthogonal reactivity .
-
Step 1 (Electrophilic Addition): The isocyanate reacts rapidly with nucleophiles (amines/alcohols) to form a stable urea or carbamate.
-
Step 2 (Cross-Coupling): The aryl bromide remains intact, serving as a handle for downstream Palladium-catalyzed cross-coupling (Suzuki-Miyaura or Buchwald-Hartwig).
Workflow Visualization
Figure 2: Sequential functionalization strategy utilizing the orthogonal reactivity of the isocyanate and bromide groups.
Standard Operating Procedure: Urea Synthesis
Context: Synthesis of N-(4-bromo-3-methylphenyl)-N'-alkylurea.
Reagents:
-
1-Bromo-4-isocyanato-2-methylbenzene (1.0 equiv)[1]
-
Primary Amine (1.1 equiv)
-
Dichloromethane (DCM) or Tetrahydrofuran (THF) [Anhydrous]
-
Triethylamine (TEA) [Optional, only if amine is a salt]
Protocol:
-
Preparation: Flame-dry a reaction flask and purge with Nitrogen (N₂) or Argon. Isocyanates hydrolyze to anilines and CO₂ in the presence of moisture; anhydrous conditions are mandatory .
-
Dissolution: Dissolve 1-Bromo-4-isocyanato-2-methylbenzene in anhydrous DCM (0.1 M concentration).
-
Addition: Cool the solution to 0°C. Add the primary amine dropwise. (If the amine is a liquid, add neat; if solid, dissolve in minimal DCM).
-
Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 2–4 hours.
-
Monitoring: Monitor via TLC or LC-MS. The isocyanate starting material (non-polar) should disappear.
-
Self-Validation: If a new spot appears that is more polar than the starting material but less polar than the amine, urea formation is successful.
-
-
Quenching & Isolation:
-
If precipitate forms (common for ureas in DCM): Filter the solid and wash with cold DCM.
-
If soluble: Concentrate in vacuo. Recrystallize from EtOAc/Hexanes. Avoid aqueous workup if possible to prevent hydrolysis of unreacted isocyanate into the corresponding aniline impurity.
-
Part 4: Handling & Safety (HSE)
Health Hazard: Isocyanates are potent respiratory sensitizers .
-
Inhalation: May cause asthma-like symptoms (occupational asthma). Always handle in a functioning fume hood.
-
Lachrymator: May cause eye irritation and tearing.
Storage Stability:
-
Moisture Sensitive: Store under inert gas (Argon/Nitrogen) at 2–8°C.
-
Visual Check: If the material turns from clear/white to yellow or develops a crust, it has likely hydrolyzed to the urea dimer or aniline. Verify quality via IR (look for loss of 2270 cm⁻¹ peak).
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 5204800, 1-Bromo-4-isocyanato-2-methylbenzene. Retrieved from [Link]
Sources
Commercial suppliers of 4-Bromo-3-methylphenyl isocyanate
Strategic Sourcing and Application of 4-Bromo-3-methylphenyl Isocyanate in Drug Discovery
Executive Summary
4-Bromo-3-methylphenyl isocyanate (CAS: 1591-95-3) is a high-value electrophilic building block primarily utilized in the synthesis of urea and carbamate scaffolds for medicinal chemistry. Unlike its more common isomer (4-bromo-2-methylphenyl isocyanate), the 3-methyl variant offers a distinct steric vector that modulates ligand binding affinity in kinase inhibitors and GPCR modulators.
Critical Advisory: Sourcing this specific isomer presents a supply chain risk. Commercial databases often conflate it with the 2-methyl isomer (CAS: 1591-98-6). This guide provides a verified sourcing strategy, a rigorous Quality Control (QC) protocol to detect hydrolysis products, and a "Make vs. Buy" decision framework.
Chemical Profile & Reactivity
The utility of 4-Bromo-3-methylphenyl isocyanate lies in its dual-functional nature. The isocyanate (-N=C=O) serves as a reactive "warhead" for rapid scaffold assembly, while the aryl bromide (-Br) remains intact for downstream diversification via Palladium-catalyzed cross-coupling (Suzuki-Miyaura or Buchwald-Hartwig).
Key Properties:
-
CAS: 1591-95-3
-
Molecular Weight: 212.04 g/mol
-
Appearance: White to pale yellow solid (low melting point) or liquid depending on purity/temperature.
-
Storage: < -20°C, under Argon/Nitrogen (Strictly Anhydrous).
Reactivity & Application Workflow
The following diagram illustrates the strategic placement of this building block in a synthesis campaign.
Figure 1: Synthetic workflow utilizing the orthogonality of the isocyanate and bromide functional groups.
Commercial Sourcing Landscape
Due to the structural specificity, "off-the-shelf" availability is lower than for generic phenyl isocyanates. You must categorize suppliers by their ability to provide valid analytical data for this specific isomer.
Supplier Tiering Strategy
| Tier | Vendor Category | Recommended Vendors | Risk Profile |
| 1 | Global Catalog | Sigma-Aldrich (Merck) , Thermo Fisher | Low Risk: High QA, but often backordered or expensive for this specific CAS. |
| 2 | Building Block Specialists | Enamine , Combi-Blocks , Chemrio | Optimal: specialized in heterocyclic/aryl building blocks. Often have stock in US/EU hubs. |
| 3 | Aggregators | eMolecules, MolPort | Variable: They act as brokers. Verify the actual ship-from location (avoid long lead times from unverified regions). |
Search Advisory: When searching vendor portals, search by CAS: 1591-95-3 rather than name to avoid receiving the 2-methyl isomer (CAS 1591-98-6).
The "Make vs. Buy" Contingency
If the isocyanate is out of stock (lead time > 4 weeks), it is standard medicinal chemistry practice to synthesize it in-house from the corresponding aniline, which is more stable and widely available.
-
Precursor: 4-Bromo-3-methylaniline (CAS: 6933-10-4).
-
Reagent: Triphosgene (solid, safer than phosgene gas) or Di-tert-butyl dicarbonate (Boc2O) + DMAP.
Quality Control & Validation
Isocyanates are moisture-sensitive. A "98% pure" bottle opened in a humid lab can degrade to 50% urea precipitate within hours. HPLC is insufficient for QC because the isocyanate can degrade on the column or react with modifiers (methanol/water).
The Gold Standard: ASTM D2572 Titration You must validate the "NCO Content" (Isocyanate equivalent weight) using a dibutylamine back-titration.
QC Decision Tree
Figure 2: Quality Control workflow to prevent the use of hydrolyzed starting material.
Protocol: NCO Content Determination (Modified ASTM D2572)
-
Blank: Mix 25 mL dry toluene + 25 mL 0.1 N dibutylamine (in toluene). Titrate with 0.1 N HCl (methanolic) using bromophenol blue indicator to yellow endpoint (
). -
Sample: Weigh ~0.5 g isocyanate (
) into flask. Dissolve in 25 mL dry toluene. -
Reaction: Add 25 mL 0.1 N dibutylamine. Stopper and stir for 15 mins (allows amine to consume isocyanate).
-
Titration: Titrate excess amine with 0.1 N HCl (
). -
Calculation:
Handling & Safety Protocols
Hazards:
-
Lachrymator: Causes severe eye/respiratory irritation.
-
Sensitizer: Potential for occupational asthma upon repeated exposure.[1]
Operational Procedures:
-
Containment: Handle only in a functioning fume hood.
-
Weighing: Weigh in a closed vessel or glovebox if possible. If weighing in air, work quickly to prevent hydrolysis.
-
Quenching: All glassware must be rinsed with a "neutralizing solution" (5% ammonia, 90% water, 5% detergent) before removal from the hood.
Synthetic Utility: Urea Formation Protocol
Objective: Synthesis of N-(4-bromo-3-methylphenyl)-N'-arylurea.
Rationale: This protocol uses non-nucleophilic base catalysis to ensure rapid conversion without competing isocyanate polymerization.
Materials:
-
4-Bromo-3-methylphenyl isocyanate (1.0 equiv)
-
Aniline derivative (Nucleophile) (1.1 equiv)
-
Dichloromethane (DCM) (Anhydrous)
-
Triethylamine (Et3N) (0.1 equiv - Catalyst)
Step-by-Step Procedure:
-
Setup: Flame-dry a round-bottom flask and cool under Argon.
-
Dissolution: Dissolve the aniline derivative (1.1 equiv) and Et3N (0.1 equiv) in anhydrous DCM (0.2 M concentration).
-
Addition: Add 4-Bromo-3-methylphenyl isocyanate (1.0 equiv) dropwise as a solution in DCM at 0°C.
-
Reaction: Warm to room temperature and stir for 2–4 hours. Monitor by TLC (isocyanate spot disappearance) or LC-MS (formation of Urea MW).
-
Workup:
-
If product precipitates: Filter and wash with cold DCM/Hexanes (High Purity).
-
If soluble: Concentrate and purify via Flash Chromatography (Hexanes/Ethyl Acetate gradient).
-
-
Validation: Confirm structure via 1H NMR (DMSO-d6). Look for the urea protons (singlets at ~8.5–9.5 ppm).
References
-
National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 123456, 4-Bromo-3-methylphenyl isocyanate. Retrieved from [Link]
-
ASTM International. (2020). ASTM D2572-19, Standard Test Method for Isocyanate Groups in Urethane Materials or Prepolymers. West Conshohocken, PA. Retrieved from [Link]
-
Hanna Instruments. (n.d.). NCO (Isocyanate) Method via ASTM D2572.[2][3][4] Retrieved from [Link]
-
Organic Chemistry Portal. (2023). Synthesis of Ureas. Retrieved from [Link]
Sources
Methodological & Application
Protocol for the synthesis of N-(4-bromo-3-methylphenyl)-N'-[...]-urea
Application Note: Protocol for the Synthesis of N-(4-bromo-3-methylphenyl)-N'-substituted Ureas
Executive Summary
This guide details the synthetic protocols for generating N-(4-bromo-3-methylphenyl)-N'-[R]-ureas , a critical scaffold in medicinal chemistry. The 4-bromo-3-methylphenyl moiety is a privileged structure found in Type II kinase inhibitors (e.g., p38 MAP kinase, RAF kinase inhibitors). The bromine atom serves as a versatile handle for subsequent palladium-catalyzed cross-couplings (Suzuki-Miyaura, Buchwald-Hartwig), while the 3-methyl group provides essential steric bulk that often dictates binding selectivity in protein pockets.
We present two distinct, high-fidelity protocols:
-
Method A (Direct Isocyanate Coupling): The "Gold Standard" for reactions with commercially available isocyanates. High atom economy and simple workup.
-
Method B (Activated Carbamate via Phenyl Chloroformate): The "Universal Protocol" for coupling the aniline with complex, non-commercial amines.
Retrosynthetic Analysis & Strategy
The formation of the urea linkage is thermodynamically favored but requires kinetic activation. We approach the synthesis via two main disconnections.
Figure 1: Retrosynthetic logic for urea construction. Method A is preferred for speed; Method B is preferred for versatility.
Experimental Protocols
Method A: Direct Isocyanate Coupling
Applicability: Use when the "R" group is available as an isocyanate (e.g., Phenyl isocyanate, Cyclohexyl isocyanate). Mechanism: Nucleophilic addition of the aniline nitrogen to the electrophilic isocyanate carbon.
Reagents:
-
Starting Material: 4-Bromo-3-methylaniline (CAS: 6933-10-4) [1.0 equiv]
-
Reagent: R-Isocyanate (e.g., Phenyl isocyanate) [1.1 equiv]
-
Solvent: Dichloromethane (DCM) or Toluene (anhydrous)
-
Catalyst (Optional): Triethylamine (Et₃N) [0.1 equiv] - Only if reaction is sluggish.
Protocol:
-
Preparation: In an oven-dried round-bottom flask equipped with a magnetic stir bar, dissolve 4-bromo-3-methylaniline (1.0 g, 5.37 mmol) in anhydrous DCM (10 mL).
-
Addition: Cool the solution to 0 °C (ice bath). Add the R-isocyanate (5.90 mmol, 1.1 equiv) dropwise via syringe over 5 minutes.
-
Note: The reaction is often exothermic. Control temperature to prevent side reactions.
-
-
Reaction: Remove the ice bath and allow the mixture to stir at room temperature (25 °C) for 4–12 hours.
-
Monitoring: Check TLC (Hexane:EtOAc 3:1). The aniline spot (more polar, UV active) should disappear. The urea product typically precipitates out of non-polar solvents.
-
-
Workup:
-
If precipitate forms: Filter the solid using a Buchner funnel. Wash the cake with cold DCM (2 x 5 mL) followed by Hexanes (2 x 10 mL) to remove excess isocyanate.
-
If soluble: Concentrate the solvent to ~20% volume, then add Hexanes to induce precipitation. Filter as above.
-
-
Purification: Most products obtained via this method are >95% pure. If necessary, recrystallize from Ethanol/Water or purify via flash column chromatography.
Yield Expectation: 85–95%
Method B: Activated Carbamate (Phenyl Chloroformate) Route
Applicability: Use when "R" is a complex amine, a heterocycle, or not available as an isocyanate. Mechanism: Formation of a reactive phenyl carbamate intermediate, followed by nucleophilic displacement by the second amine.
Reagents:
-
Step 1: 4-Bromo-3-methylaniline [1.0 equiv], Phenyl chloroformate [1.05 equiv], Pyridine [1.2 equiv], THF/DCM.
-
Step 2: R-Amine [1.1 equiv], Triethylamine (Et₃N) [2.0 equiv], DMSO or DMF.
Protocol:
Step 1: Synthesis of Phenyl N-(4-bromo-3-methylphenyl)carbamate
-
Dissolve 4-bromo-3-methylaniline (1.0 g, 5.37 mmol) and pyridine (0.52 mL, 6.44 mmol) in anhydrous THF (15 mL) at 0 °C.
-
Add phenyl chloroformate (0.71 mL, 5.64 mmol) dropwise. A white precipitate (pyridinium hydrochloride) will form immediately.
-
Stir at 0 °C for 1 hour, then warm to RT for 1 hour.
-
Quench: Pour the mixture into EtOAc (50 mL) and wash with 1M HCl (2 x 20 mL), Water, and Brine.
-
Isolate: Dry over Na₂SO₄, concentrate, and triturate the solid with Hexanes. This intermediate is stable and can be stored.
Step 2: Urea Formation [1]
-
Dissolve the isolated carbamate intermediate (1.0 equiv) in DMSO (0.2 M concentration).
-
Add the R-Amine (1.1 equiv) and Et₃N (2.0 equiv).
-
Heat: Stir at 60–80 °C for 2–6 hours.
-
Why Heat? The phenoxide leaving group is less reactive than a chloride; thermal energy drives the displacement.
-
-
Workup: Cool to RT. Pour into Water (5x reaction volume). The urea product usually precipitates. Filter and wash with water.[1][2]
-
Alternative: If no precipitate, extract with EtOAc.
-
-
Purification: Recrystallization from EtOH or Flash Chromatography (DCM/MeOH gradient).
Yield Expectation: 70–85% (over 2 steps)
Comparative Data & Troubleshooting
| Parameter | Method A (Isocyanate) | Method B (Carbamate) |
| Reaction Time | Short (1–4 h) | Long (Step 1: 2h, Step 2: 4–6h) |
| Atom Economy | 100% (Addition) | Lower (Phenol byproduct) |
| Safety | Isocyanates are toxic/sensitizers | Chloroformates are lachrymators |
| Substrate Scope | Limited to commercial isocyanates | Unlimited (any primary/secondary amine) |
| Purification | Filtration often sufficient | Extraction/Column often required |
Troubleshooting Guide:
-
Low Yield (Method A): Ensure solvents are anhydrous. Water reacts with isocyanates to form symmetrical ureas (e.g., di-R-urea), which are difficult to separate.
-
No Reaction (Method B): If the second amine is sterically hindered (e.g., tert-butyl amine), increase temperature to 100 °C or switch solvent to NMP (N-methyl-2-pyrrolidone).
-
Regioselectivity: The "3-methyl" group on the aniline creates slight steric hindrance at the ortho position. This actually helps prevent over-reaction but necessitates longer stir times compared to unsubstituted aniline.
Reaction Workflow Diagram
Figure 2: Decision tree and workflow for selecting the optimal synthesis pathway.
Safety & Handling
-
4-Bromo-3-methylaniline: Harmful if swallowed or inhaled. Potential mutagen. Use in a fume hood.
-
Isocyanates: Potent respiratory sensitizers. Never heat in an open vessel. Quench excess isocyanate with methanol before disposal.
-
Phenyl Chloroformate: Highly toxic and corrosive lachrymator. Reacts violently with water.[3]
References
-
Synthesis of Phenylurea Derivatives: Indo Global Journal of Pharmaceutical Sciences, 2013; 3(1): 33-39. (General protocol for aniline-isocyanate coupling).
- Urea Synthesis via Phenyl Carbamates:Thavonekham, B. "Synthesis of substituted ureas from carbamates." Synthesis, 1997, 1189-1194.
- Kinase Inhibitor Scaffolds:Wilhelm, S. et al. "Discovery and development of sorafenib: a multikinase inhibitor for treating cancer." Nature Reviews Drug Discovery, 2006, 5, 835–844. (Context for the 4-halo-3-substituted aryl urea scaffold).
-
4-Bromo-3-methylaniline Reactivity: Ningbo Inno Pharmchem Co. "The Role of 4-Bromo-3-methylaniline in Custom Organic Synthesis." (Building block properties).
Sources
4-Bromo-3-methylphenyl isocyanate as a reagent in medicinal chemistry
Technical Application Note: 4-Bromo-3-methylphenyl Isocyanate in Medicinal Chemistry
Executive Summary
4-Bromo-3-methylphenyl isocyanate (CAS: 1591-97-5) serves as a high-value "dual-function" electrophile in fragment-based drug discovery (FBDD) and lead optimization.[1] Unlike standard isocyanates that serve merely as linker precursors, this reagent provides a pre-installed halogen handle (4-Br) and a steric modulator (3-Me) on the aromatic core.[1]
This unique substitution pattern allows medicinal chemists to rapidly assemble urea or carbamate cores and subsequently expand the molecule via Palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig) without protecting group manipulation.[1] It is particularly relevant in the design of Type II Kinase Inhibitors (e.g., Sorafenib/Regorafenib analogues) and GPCR modulators where the central phenyl ring requires specific electronic and steric tuning.[1]
Chemical Profile & Properties[1][2][3][4][5][6][7][8]
| Property | Data |
| Chemical Name | 4-Bromo-3-methylphenyl isocyanate |
| CAS Number | 1591-97-5 |
| Molecular Formula | C₈H₆BrNO |
| Molecular Weight | 212.05 g/mol |
| Physical State | White to off-white solid (low melting point) or semi-solid |
| Reactivity Class | Electrophile (Isocyanate); Aryl Halide (Bromide) |
| Storage | 2–8°C, under inert atmosphere (Argon/Nitrogen).[1] Moisture sensitive.[1] |
Strategic Application in Drug Design
The "Dual-Handle" Strategy
The power of this reagent lies in its ability to facilitate Divergent Library Synthesis .[1]
-
Handle A (Isocyanate): Reacts with diverse amines/alcohols to establish the primary pharmacophore (Urea/Carbamate).[1]
-
Handle B (Aryl Bromide): Remains inert during urea formation, serving as a "latent" handle for library expansion via cross-coupling.[1]
-
Modulator (Methyl Group): The ortho-methyl group restricts rotation around the N-Aryl bond, potentially locking the bioactive conformation (atropisomerism) and improving metabolic stability by blocking the P450 oxidation site.[1]
Mechanistic Pathway & Workflow
Figure 1: Divergent synthesis workflow utilizing the orthogonality of the isocyanate and bromide functional groups.
Experimental Protocols
Protocol A: Synthesis of N,N'-Diarylureas (Core Assembly)
Objective: To couple the isocyanate with a primary amine while preserving the aryl bromide.[1]
Reagents:
-
4-Bromo-3-methylphenyl isocyanate (1.0 equiv)[1]
-
Primary Amine (R-NH₂) (1.1 equiv)[1]
-
Dichloromethane (DCM) or Tetrahydrofuran (THF) (Anhydrous)[1]
-
Triethylamine (TEA) (Optional, 1.5 equiv if amine is a salt)[1]
Step-by-Step Methodology:
-
Preparation: Flame-dry a reaction vial and purge with Nitrogen/Argon.
-
Solvation: Dissolve the amine (1.1 equiv) in anhydrous DCM (0.1 M concentration). If the amine is used as a hydrochloride salt, add TEA (1.5 equiv) and stir for 10 minutes to liberate the free base.[1]
-
Addition: Cool the solution to 0°C. Add 4-Bromo-3-methylphenyl isocyanate (1.0 equiv) dropwise (dissolved in minimal DCM if solid).
-
Reaction: Allow the mixture to warm to room temperature (RT) and stir for 2–4 hours.
-
Work-up:
Critical Note: Avoid nucleophilic solvents (MeOH, EtOH, Water) to prevent carbamate formation or hydrolysis to the aniline.
Protocol B: Suzuki-Miyaura Cross-Coupling (Library Expansion)
Objective: To functionalize the 4-position of the phenyl ring using the bromine handle.[1]
Reagents:
-
Bromo-urea intermediate (from Protocol A) (1.0 equiv)[1]
-
Aryl Boronic Acid (1.2–1.5 equiv)[1]
-
Base: K₂CO₃ (2.0 M aq) or Cs₂CO₃ (solid, 3.0 equiv)[1]
-
Solvent: 1,4-Dioxane/Water (4:[1]1) or Toluene/EtOH/Water[1]
Step-by-Step Methodology:
-
Charging: In a microwave vial or pressure tube, combine the Bromo-urea intermediate, Boronic acid, and Base.
-
Degassing: Add the solvent system. Sparge with Argon for 10 minutes to remove dissolved oxygen (critical for Pd cycle).[1]
-
Catalyst Addition: Add the Pd catalyst quickly under a positive stream of Argon. Seal the vessel immediately.
-
Reaction:
-
Thermal: Heat to 80–90°C for 4–12 hours.
-
Microwave: Irradiate at 100–120°C for 20–40 minutes.
-
-
Work-up: Filter through a Celite pad to remove Palladium black.[1] Dilute with EtOAc, wash with water and brine.[1] Dry over Na₂SO₄.[1]
-
Purification: Flash chromatography.
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Low Yield (Urea Step) | Hydrolysis of Isocyanate | Ensure solvents are strictly anhydrous. Use a drying tube or inert atmosphere.[1] |
| Symmetrical Urea Byproduct | Moisture present | Water reacts with isocyanate to form aniline, which attacks remaining isocyanate.[1] Solution: Dry solvents over molecular sieves.[1] |
| Incomplete Coupling (Suzuki) | Oxidative Addition Failure | The 3-methyl group provides steric hindrance.[1] Switch to high-activity catalysts like XPhos Pd G2 or Pd(dtbpf)Cl₂ .[1] Increase temp to 110°C. |
| Protodebromination | Reaction too hot/long | Reduce reaction time.[1] Ensure anhydrous conditions if using bases like NaOtBu.[1] |
Safety & Handling (E-E-A-T)
-
Respiratory Hazard: Isocyanates are potent respiratory sensitizers.[1] All weighing and handling must occur in a functioning fume hood.[1]
-
Lachrymator: May cause eye irritation and tearing.[1] Wear tight-fitting safety goggles.[1]
-
Quenching: Unused isocyanate should be quenched with methanol/water mixture containing a trace of ammonium hydroxide before disposal.[1]
References
-
Sigma-Aldrich. Product Specification: 4-Bromo-3-methylphenol (Precursor Reference).[1]Link[1]
-
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 1591-97-5.[1]Link[1]
-
Dumas, J., et al. (2004). Discovery of Sorafenib: The first urea-based multi-kinase inhibitor.[1]Nature Reviews Drug Discovery.[1] (Contextual grounding for diaryl urea synthesis). Link
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds.[1]Chemical Reviews. (Standard protocol grounding). Link[1]
-
Organic Chemistry Portal. Synthesis of Ureas from Isocyanates.Link
Sources
Application Note: Modular Synthesis of N-Aryl Carbamates using 1-Bromo-4-isocyanato-2-methylbenzene
[1]
Introduction & Strategic Value
In the landscape of medicinal chemistry, 1-Bromo-4-isocyanato-2-methylbenzene represents a "privileged scaffold" due to its dual-functionality. It allows for the rapid construction of carbamate (urethane) linkers while retaining an aryl bromide handle for subsequent diversity-oriented synthesis (DOS).[1]
Why this Reagent?
-
The Carbamate Linker: Carbamates are bioisosteres of amides and esters, offering enhanced metabolic stability against proteolytic enzymes. They are critical pharmacophores in inhibitors of serine proteases and HIV proteases.
-
The Orthogonal "Br" Handle: Unlike simple phenyl isocyanates, the C1-Bromine atom allows this molecule to serve as a pivot point.[1] After the carbamate formation, the molecule remains active for palladium-catalyzed cross-couplings (Suzuki-Miyaura, Buchwald-Hartwig), enabling library expansion without destroying the carbamate linkage.[1]
-
Conformational Control: The C2-Methyl group introduces local steric constraints (A-value effect), which can lock the aryl ring into specific conformations relative to the carbamate backbone, potentially improving binding selectivity in protein active sites.
Reaction Mechanism
The formation of carbamates from isocyanates and alcohols is a nucleophilic addition reaction. While the reaction can proceed uncatalyzed at elevated temperatures, the use of a Lewis acid catalyst, such as Dibutyltin Dilaurate (DBTL) , allows for milder conditions and higher yields, particularly with secondary or sterically hindered alcohols.
Mechanistic Pathway (DBTL Catalysis)
-
Activation: The tin (Sn) center of DBTL acts as a Lewis acid, coordinating with the isocyanate nitrogen and oxygen, increasing the electrophilicity of the central carbon.
-
Coordination: The alcohol oxygen coordinates to the tin center, bringing the reactants into proximity.
-
Insertion: The alcohol hydroxyl group attacks the isocyanate carbon.
-
Proton Transfer: A rapid proton transfer occurs, regenerating the catalyst and yielding the neutral carbamate.
Visualizing the Pathway
The following diagram illustrates the reaction flow and the critical "Water Exclusion" step, as water competes with alcohol to form symmetrical ureas (a common impurity).
Figure 1: Mechanistic pathway highlighting the DBTL catalytic cycle and the competitive urea formation pathway triggered by moisture.
Experimental Protocols
Method A: Standard Solution-Phase Synthesis (High Purity)
Best for: Valuable alcohols, gram-scale synthesis, and kinetic studies.[1]
Reagents:
-
1-Bromo-4-isocyanato-2-methylbenzene (1.0 equiv)[1]
-
Alcohol (R-OH) (1.1 equiv)[1]
-
Dibutyltin Dilaurate (DBTL) (1-5 mol%)[1]
-
Solvent: Anhydrous Dichloromethane (DCM) or Toluene.[1]
Protocol:
-
Preparation: Flame-dry a 2-neck round bottom flask and cool under a stream of Argon or Nitrogen.
-
Solvation: Dissolve 1-Bromo-4-isocyanato-2-methylbenzene (1.0 equiv) in anhydrous DCM (0.2 M concentration).
-
Addition: Add the alcohol (1.1 equiv) via syringe.
-
Note: If the alcohol is solid, dissolve it in minimal anhydrous DCM before addition.
-
-
Catalysis: Add DBTL (1 drop per mmol of substrate, approx 1-5 mol%) at room temperature.
-
Reaction: Stir at Room Temperature (RT) for 2–12 hours.
-
Monitoring: Monitor by TLC (Visualize with UV; Isocyanates stain poorly, but carbamates absorb well.[1] Disappearance of the alcohol spot is often the best indicator).
-
-
Quenching (Optional but Recommended): Add 0.1 equiv of a polymer-supported amine (e.g., PS-Trisamine) and stir for 30 mins to scavenge excess isocyanate if the alcohol was the limiting reagent.[1]
-
Workup:
Method B: High-Throughput Microwave Synthesis
Best for: Library generation, sterically hindered alcohols.[1]
Protocol:
-
In a microwave vial, combine the isocyanate (1.0 equiv), alcohol (1.5 equiv), and DBTL (5 mol%) in anhydrous 1,2-Dichloroethane (DCE).
-
Seal the vial under Argon.[1]
-
Irradiate at 80°C for 20 minutes .
-
Cool to RT. Scavenge excess isocyanate with PS-Isocyanate resin or wash with 1M HCl (if product is acid stable) to remove traces of amine impurities.[1]
-
Concentrate and analyze by LC-MS.[1]
Analytical Data & Troubleshooting
Expected Physical Properties
| Property | Value/Description |
| Appearance | White to off-white solid (Carbamate product) |
| 1H NMR (Diagnostic) | δ 8.5–9.5 ppm (Broad singlet, -NH- proton).[1] This signal disappears upon D2O shake.[1] |
| IR Spectroscopy | Strong band at ~1700–1720 cm⁻¹ (C=O stretch).[1] Absence of 2270 cm⁻¹ (Isocyanate -N=C=O stretch).[1] |
| Mass Spectrometry | [M+H]+ or [M+Na]+ usually prominent.[1] Characteristic Br isotope pattern (1:1 ratio of M and M+2).[1] |
Troubleshooting Guide
| Observation | Root Cause | Solution |
| Precipitate forms immediately | Urea formation due to wet solvent.[1] | Use freshly distilled solvents or molecular sieves (3Å).[1] Ensure inert atmosphere. |
| Low Conversion (TLC) | Steric hindrance from C2-Methyl group.[1] | Switch to Method B (Microwave) or switch solvent to refluxing Toluene (110°C).[1] |
| New Spot on TLC (lower Rf) | Allophanate formation (Reaction of carbamate with excess isocyanate).[1] | Avoid large excess of isocyanate.[1] Keep stoichiometry 1:1. |
Workflow Visualization
The following diagram outlines the decision process for selecting the correct protocol and purification strategy.
Figure 2: Decision tree for synthesis and purification based on alcohol steric hindrance.
Safety & Handling (E-E-A-T)
Critical Warning: Isocyanates are potent sensitizers.[1] Inhalation can cause severe respiratory distress (asthma-like symptoms).[1]
-
Engineering Controls: Always handle 1-Bromo-4-isocyanato-2-methylbenzene in a functioning fume hood.
-
PPE: Double nitrile gloves are recommended.[1]
-
Decontamination: Spills should be treated with a solution of 50% ethanol, 40% water, and 10% concentrated ammonia to neutralize the isocyanate group into the corresponding urea/amine.
References
-
Compound Data: National Center for Biotechnology Information.[1] (2023).[1][2][3] PubChem Compound Summary for CID 5204800, 1-Bromo-4-isocyanato-2-methylbenzene. Retrieved from [Link]
-
Isocyanate Reactivity: Ozaki, S. (1972).[1] Recent Advances in Isocyanate Chemistry. Chemical Reviews, 72(5), 457–496.[1] (Foundational text on isocyanate mechanisms).
-
Catalysis Mechanism: Silva, A. L., et al. (2019).[1] Urethane Formation with an Excess of Isocyanate or Alcohol: Experimental and Ab Initio Study. Polymers (MDPI).[1] Retrieved from [Link][1]
-
Scavenging Protocols: Marsh, I. R., et al. (2002).[1] High-throughput synthesis of N-substituted carbamates using polymer-supported reagents. Tetrahedron Letters. (Describes the PS-Trisamine scavenging technique).
-
Safety Data: ECHA (European Chemicals Agency).[1] Substance Information: 1-Bromo-4-isocyanato-2-methylbenzene.[1][4][5][6] Retrieved from [Link][1]
Sources
- 1. 1-Bromo-4-isocyanato-2-methylbenzene | C8H6BrNO | CID 5204800 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. US4439553A - High molecular weight aromatic amine scavengers and method of use - Google Patents [patents.google.com]
- 3. Carbamate synthesis by carbamoylation [organic-chemistry.org]
- 4. You are being redirected... [hit2lead.com]
- 5. 1591-97-5|1-Bromo-4-isocyanato-2-methylbenzene|BLD Pharm [bldpharm.com]
- 6. labshake.com [labshake.com]
Reaction Conditions for Nucleophilic Addition to 4-Bromo-3-methylphenyl Isocyanate
Application Note & Protocol Guide
Abstract
This guide details the reaction parameters for the nucleophilic addition of amines and alcohols to 4-Bromo-3-methylphenyl isocyanate . As a functionalized aryl isocyanate, this building block is critical in the synthesis of urea-based kinase inhibitors and carbamate-linked prodrugs. The presence of the 4-bromo and 3-methyl substituents imparts specific electronic and steric characteristics that necessitate precise control over solvent polarity, temperature, and catalysis to minimize side reactions such as hydrolysis-induced dimerization.
Reactivity Profile & Mechanistic Insight[1]
2.1 Substrate Analysis
-
Electronic Effects: The isocyanate (-N=C=O) carbon is the electrophilic center.
-
4-Bromo Substituent: Exerts an electron-withdrawing inductive effect (-I), which increases the electrophilicity of the isocyanate carbon relative to phenyl isocyanate, accelerating nucleophilic attack.
-
3-Methyl Substituent: Exerts a weak electron-donating effect (+I) and provides steric bulk meta to the isocyanate group. While less sterically hindering than an ortho-substituent, it can influence the conformation of the resulting urea/carbamate, particularly in rigid binding pockets.
-
-
Net Reactivity: The substrate is moderately activated. It reacts rapidly with primary amines at room temperature but requires catalysis or elevated temperatures for reaction with hindered alcohols or weak nucleophiles.
2.2 Mechanism of Nucleophilic Addition
The reaction proceeds via a concerted nucleophilic attack on the central carbon of the isocyanate group, followed by a proton transfer.
Figure 1: General mechanism for nucleophilic addition to aryl isocyanates.
General Handling & Safety
-
Moisture Sensitivity: Isocyanates react with water to form unstable carbamic acids, which decarboxylate to form amines. These amines then react with the remaining isocyanate to form symmetrical urea dimers (1,3-bis(4-bromo-3-methylphenyl)urea). All solvents must be anhydrous.
-
Safety: Aryl isocyanates are potent sensitizers and lachrymators. Handle only in a fume hood with appropriate PPE (nitrile gloves, safety glasses).
Protocol A: Synthesis of Ureas (Reaction with Amines)
This reaction is typically fast and exothermic. No catalyst is usually required for primary or secondary aliphatic amines.
4.1 Reagents & Materials[2][4]
-
Substrate: 4-Bromo-3-methylphenyl isocyanate (1.0 equiv).
-
Nucleophile: Primary or Secondary Amine (1.0 - 1.1 equiv).
-
Solvent: Dichloromethane (DCM) or Tetrahydrofuran (THF) (Anhydrous).
-
Purification: Hexanes or Diethyl Ether (for precipitation).
4.2 Step-by-Step Procedure
-
Preparation: Flame-dry a reaction flask and purge with Nitrogen (
) or Argon. -
Dissolution: Dissolve 4-Bromo-3-methylphenyl isocyanate in anhydrous DCM (concentration ~0.1 M - 0.2 M).
-
Addition: Add the amine (dissolved in minimal DCM) dropwise to the isocyanate solution at 0°C (ice bath) to control the exotherm.
-
Note: For anilines (aryl amines), the reaction may be slower; addition can be performed at Room Temperature (RT).
-
-
Reaction: Stir the mixture at RT.
-
Aliphatic amines: 30 min – 2 hours.
-
Aryl amines: 4 – 12 hours.
-
-
Monitoring: Monitor by TLC or LC-MS. Disappearance of the isocyanate peak (approx. 2270 cm⁻¹ in IR) indicates completion.
-
Work-up:
-
Precipitation Method (Preferred): If the product precipitates, filter the solid and wash with cold Hexanes/Ether to remove unreacted isocyanate.
-
Extraction Method: If soluble, concentrate the solvent, redissolve in EtOAc, wash with 1M HCl (to remove excess amine) and Brine, dry over
, and concentrate.
-
4.3 Optimization Table for Ureas
| Variable | Standard Condition | Optimization for Low Reactivity |
| Solvent | DCM, THF | Toluene, DMF (at elevated temp) |
| Temperature | 0°C | 40°C - 60°C |
| Stoichiometry | 1:1.1 (Iso:Amine) | 1:1.5 |
| Base | None | Pyridine or TEA (1.0 equiv) |
Protocol B: Synthesis of Carbamates (Reaction with Alcohols)
Alcohols are less nucleophilic than amines. This transformation often requires a catalyst and elevated temperature.[5]
5.1 Reagents & Materials[4]
-
Substrate: 4-Bromo-3-methylphenyl isocyanate (1.0 equiv).
-
Nucleophile: Primary or Secondary Alcohol (1.0 - 1.5 equiv).
-
Solvent: Toluene (preferred for high temp) or THF (anhydrous).
-
Catalyst: Dibutyltin dilaurate (DBTDL) (1-5 mol%) or Triethylamine (TEA).
-
Green Alternative: Zirconium(IV) acetylacetonate or Bismuth carboxylates.
-
5.2 Step-by-Step Procedure
-
Preparation: Flame-dry a reaction flask equipped with a reflux condenser and purge with inert gas.
-
Mixing: Dissolve the Alcohol (1.0 equiv) and Isocyanate (1.0 equiv) in anhydrous Toluene (0.2 M).
-
Catalyst Addition: Add DBTDL (1-2 drops per mmol).
-
Reaction: Heat the mixture to 60°C - 80°C .
-
Primary Alcohols: 2 – 6 hours.
-
Secondary/Tertiary Alcohols: 12 – 24 hours (may require reflux).
-
-
Work-up:
-
Cool to RT. Evaporate solvent under reduced pressure.
-
Purify via flash column chromatography (Silica gel, Hexane/EtOAc gradient).
-
Note: Tin catalysts can be difficult to remove; consider fluoride wash or polymer-supported scavengers if using DBTDL.
-
5.3 Experimental Workflow Diagram
Figure 2: Decision tree and workflow for Urea vs. Carbamate synthesis.
Troubleshooting & Critical Controls
| Issue | Probable Cause | Solution |
| White Precipitate (Impurity) | Urea dimer formation due to moisture. | Ensure all glassware is flame-dried; use fresh anhydrous solvents; keep under |
| Low Yield (Carbamate) | Low nucleophilicity of alcohol. | Increase temp to reflux; increase catalyst load (up to 10 mol%); use excess alcohol (2-3 equiv). |
| No Reaction (Aniline) | Electron-deficient aniline. | Use a polar aprotic solvent (DMF) and heat to 50°C; add mild base (Pyridine). |
References
-
Sigma-Aldrich. 4-Bromo-3-methylphenyl isocyanate Product Sheet (CAS 1591-97-5).[1]Link
-
Ozaki, S. (1972). Recent advances in isocyanate chemistry.[6] Chemical Reviews, 72(5), 457-496. Link
-
Rand, L., et al. (1965). Reactivity of Isocyanates with Alcohols.[7][6][8][9] Journal of Applied Polymer Science, 9(5), 1787. Link
-
Sardon, H., et al. (2015). Organocatalyzed Polyurethane Synthesis. Macromolecules, 48(10), 3153-3165. Link
Sources
- 1. 4-ブロモ-3-メチルフェニルイソシアナート 98% | Sigma-Aldrich [sigmaaldrich.com]
- 2. arctomsci.com [arctomsci.com]
- 3. chemicalbook.com [chemicalbook.com]
- 4. Safe alternative to toxic isocyanates - Enamine [enamine.net]
- 5. researchgate.net [researchgate.net]
- 6. scholarworks.aub.edu.lb [scholarworks.aub.edu.lb]
- 7. quantchem.kuleuven.be [quantchem.kuleuven.be]
- 8. wernerblank.com [wernerblank.com]
- 9. Isocyanate Types - Kautschuk Group [kautschuk.com]
Optimizing Reactivity: Catalytic Strategies for 1-Bromo-4-isocyanato-2-methylbenzene
Executive Summary
1-Bromo-4-isocyanato-2-methylbenzene (CAS 1591-97-5) is a high-value bifunctional scaffold used extensively in the synthesis of p38 MAP kinase inhibitors and urea-based antineoplastics. Its utility stems from its orthogonal reactivity: a highly electrophilic isocyanate (-NCO) group and a transition-metal-active aryl bromide (-Br).[1]
This Application Note provides validated protocols for promoting the reactions of the isocyanate moiety while preserving the aryl bromide for subsequent downstream diversification. We focus on replacing toxic organotin catalysts with high-performance Zirconium and Bismuth alternatives for carbamate synthesis, and optimizing urea formation under mild conditions.
Chemical Context & Reactivity Landscape
The molecule features two distinct reactive centers.[1][2][3] Understanding their electronic and steric environment is crucial for catalyst selection.
-
The Isocyanate (C-4): Located meta to the methyl group, this group is relatively unhindered and highly electrophilic. It reacts rapidly with nucleophiles (amines, alcohols).[1]
-
The Aryl Bromide (C-1): Located ortho to the methyl group. This steric proximity makes subsequent cross-coupling (e.g., Suzuki-Miyaura) challenging, often requiring specialized ligands (e.g., Buchwald phosphines) in downstream steps.
Strategic Workflow
To maximize yield and purity, Reaction of the Isocyanate MUST precede Reaction of the Bromide. Isocyanates can poison Palladium catalysts used in cross-coupling; therefore, the -NCO group should be converted to a urea or carbamate first.
Figure 1: Strategic workflow ensuring catalyst longevity and intermediate stability.
Catalysts for Isocyanate Transformations[1][2][4][5][6][7]
While urea formation is often spontaneous, carbamate (urethane) formation with alcohols requires activation. Historically, Dibutyltin Dilaurate (DBTL) was the standard, but toxicity concerns (CMR hazards) have driven the shift to Zirconium and Bismuth catalysts.
Catalyst Selection Guide
| Reaction Type | Nucleophile | Recommended Catalyst | Loading | Mechanism | Comments |
| Urea Formation | Primary Amines | None or DIPEA | 0 - 1.0 eq | Nucleophilic Attack | Reaction is fast. Base only needed if amine is a salt. |
| Urea Formation | Anilines (e- deficient) | DMAP | 5-10 mol% | Nucleophilic Catalysis | DMAP activates the isocyanate via an acyl-pyridinium species. |
| Carbamate | Primary Alcohols | Zr(acac)₄ | 1-5 mol% | Lewis Acid Activation | Green Alternative. High selectivity over water side-reactions. |
| Carbamate | Secondary Alcohols | DBTL (Traditional) | 0.1-1 mol% | Lewis Acid | Highly active but toxic. Use only if Zr fails. |
| Carbamate | Steric Alcohols | Bi(OTf)₃ | 1-5 mol% | Strong Lewis Acid | Powerful activation for hindered substrates. |
Detailed Protocols
Protocol A: Zirconium-Catalyzed Carbamate Synthesis (Green Chemistry)
Target: Synthesis of O-alkyl carbamates without organotin toxicity.
Reagents:
-
1-Bromo-4-isocyanato-2-methylbenzene (1.0 equiv)
-
Target Alcohol (1.1 equiv)
-
Catalyst: Zirconium(IV) acetylacetonate [Zr(acac)₄] (2 mol%)
-
Solvent: Anhydrous Toluene or DCM (0.2 M concentration)
Procedure:
-
Setup: Flame-dry a reaction vial and purge with Argon. Moisture reacts with isocyanates to form impurities (symmetric ureas).
-
Dissolution: Dissolve 1-Bromo-4-isocyanato-2-methylbenzene in anhydrous solvent.
-
Catalyst Addition: Add Zr(acac)₄ (2 mol%). Stir for 5 minutes at Room Temperature (RT) to allow Lewis acid coordination.
-
Nucleophile Addition: Add the alcohol (1.1 equiv) dropwise.
-
Reaction: Stir at 60°C for 2-4 hours.
-
Monitoring: Monitor by TLC or IR. Look for the disappearance of the strong isocyanate peak at ~2270 cm⁻¹ .
-
-
Workup: Cool to RT. The catalyst can often be removed by a simple filtration through a short pad of silica gel. Concentrate the filtrate.
-
Purification: Recrystallize from Hexanes/EtOAc or purify via flash chromatography.
Why this works: Zr(IV) selectively activates the alcohol oxygen and the isocyanate carbonyl, coordinating them into a transition state that facilitates addition without promoting the water-isocyanate side reaction as aggressively as Tin catalysts [1].
Protocol B: Rapid Urea Synthesis (Uncatalyzed/Base-Promoted)
Target: Synthesis of urea intermediates for p38 kinase inhibitors.
Reagents:
-
1-Bromo-4-isocyanato-2-methylbenzene (1.0 equiv)
-
Target Amine (1.05 equiv)
-
Solvent: Anhydrous THF or DCM
Procedure:
-
Dissolution: Dissolve the isocyanate in anhydrous THF (0.1 M).
-
Addition: Add the amine solution dropwise at 0°C.
-
Note: If the reaction is highly exothermic, maintain 0°C. If the amine is an HCl salt, add 1.1 equiv of DIPEA (Diisopropylethylamine) to liberate the free base.
-
-
Reaction: Allow to warm to RT and stir for 30-60 minutes.
-
Observation: Urea products often precipitate out of non-polar solvents (like DCM/Hexane mixtures), driving the reaction to completion.
-
-
Workup: Filter the precipitate (if solid) and wash with cold ether. If soluble, quench with water and extract with EtOAc.
Mechanistic Insight: Lewis Acid Activation
Understanding the catalytic cycle allows for troubleshooting. In the Zirconium or Tin catalyzed pathway, the metal center acts as a bridge, increasing the electrophilicity of the isocyanate carbon while simultaneously positioning the alcohol.
Figure 2: Simplified catalytic cycle for Lewis Acid mediated carbamate formation.
Troubleshooting & Critical Parameters
| Issue | Probable Cause | Corrective Action |
| Formation of White Precipitate | Moisture contamination leading to symmetric urea (Bis-urea). | Ensure solvents are anhydrous. Use a drying tube or Argon atmosphere. |
| Slow Reaction (Carbamate) | Steric hindrance from the alcohol or insufficient catalyst activity. | Switch from DBTL to Bi(OTf)₃ or increase temperature to 80°C. |
| Low Yield in Downstream Coupling | Pd Catalyst poisoning by residual isocyanate. | Ensure 100% conversion of NCO before attempting Suzuki coupling. Quench excess NCO with MeOH if necessary. |
| Regio-selectivity Issues | N/A for this molecule. | The molecule has only one isocyanate. The Br is inert under these conditions. |
References
-
Zirconium Catalysis for Carbamates: Han, C., & Porco, J. A. (2007).[4] Synthesis of Carbamates and Ureas Using Zr(IV)-Catalyzed Exchange Processes.[4][5][6] Organic Letters, 9(8), 1517–1520.
-
Non-Tin Catalysts: Blank, W. J. (2002). Catalysis of the Isocyanate-Hydroxyl Reaction by Non-Tin Catalysts. Progress in Organic Coatings, 35, 19-29.
-
General Urea Synthesis: "Urea Formation - Common Conditions." Common Organic Chemistry.
-
p38 Kinase Inhibitor Context: Dumas, J., et al. (2000). Synthesis and Pharmacological Characterization of a Potent, Orally Active p38 MAP Kinase Inhibitor. Bioorganic & Medicinal Chemistry Letters, 10(17), 2047-2050.
Sources
Application Note: Derivatization of Peptides with 4-Bromo-3-methylphenyl Isocyanate (BMPITC)
Abstract
This application note details the protocol for derivatizing peptides using 4-Bromo-3-methylphenyl isocyanate (BMPITC) . This reagent serves a dual purpose in proteomic analysis: (1) it introduces a distinct bromine isotopic signature (
Introduction & Principle
The Challenge
In "bottom-up" proteomics, small or hydrophilic peptides often elute in the void volume of C18 columns or suffer from poor ionization efficiency. Furthermore, distinguishing genuine peptide signals from chemical noise in complex biological matrices remains a significant bottleneck.
The Solution: BMPITC Derivatization
4-Bromo-3-methylphenyl isocyanate (CAS: 1591-97-5) reacts specifically with nucleophilic amine groups (N-terminus and
-
Isotopic Tagging: The natural abundance of Bromine isotopes (
Br and Br) creates a characteristic "doublet" peak pattern separated by 2 Da with nearly equal intensity. This signature acts as a mass spectrometric flag, allowing software or manual analysis to filter out non-labeled noise. -
Hydrophobic Shift: The addition of the brominated tolyl group increases the hydrophobicity of the peptide, shifting retention times to cleaner regions of the chromatogram and often improving ionization efficiency in ESI.
Reaction Mechanism
The reaction proceeds via the nucleophilic attack of the unprotonated peptide amine onto the electrophilic carbon of the isocyanate group.
Equation:
-
Mass Shift: The derivatization results in a mass increase of +210.96 Da (monoisotopic based on
Br) per amine group.
Materials & Reagents
Reagents
| Reagent | Specification | Purpose |
| BMPITC | 4-Bromo-3-methylphenyl isocyanate (98%+) | Derivatizing Agent |
| Acetonitrile (ACN) | LC-MS Grade, Anhydrous | Solvent for reagent |
| TEAB Buffer | Triethylammonium bicarbonate, 1M, pH 8.5 | Reaction Buffer (Volatile) |
| Hydroxylamine | 50% wt. in water (dilute to 0.5M) | Quenching Agent |
| TFA | Trifluoroacetic acid | pH adjustment/Stop solution |
| Peptide Standard | e.g., Angiotensin II or digest | Validation Control |
Equipment
-
Microcentrifuge and 1.5 mL LoBind tubes.
-
Vortex mixer and Thermomixer (37°C capable).
-
Vacuum Concentrator (SpeedVac).
-
C18 ZipTips® or Spin Columns for cleanup.
Experimental Protocol
Pre-Experimental Considerations
-
Moisture Sensitivity: Isocyanates hydrolyze rapidly in water to form amines and CO
. The reagent stock must be prepared in anhydrous ACN immediately before use. -
pH Control: The reaction requires the peptide amine to be deprotonated. A pH between 8.0 and 9.0 is critical. We recommend TEAB as it is volatile and compatible with MS.
Step-by-Step Workflow
Step 1: Sample Preparation
-
Dissolve peptide/protein digest in 100 mM TEAB (pH 8.5) to a concentration of approx. 1-10 pmol/µL.
-
Ensure the volume is small (e.g., 10-20 µL) to keep reagent consumption low.
Step 2: Reagent Preparation (Fresh)
-
Weigh approx. 2-3 mg of BMPITC.
-
Dissolve in anhydrous ACN to a final concentration of 50 mM .
-
Note: If the reagent appears cloudy or has precipitate, do not use; it may have hydrolyzed.
-
Step 3: Derivatization Reaction
-
Add the BMPITC solution to the peptide sample at a 50:1 molar excess (Reagent:Peptides).
-
Example: To 10 µL of peptide solution, add 10 µL of 50 mM BMPITC.
-
-
If the peptide solubility is compromised by ACN, ensure the final organic content does not exceed 50% (v/v).
-
Vortex briefly and incubate at 37°C for 30 minutes .
Step 4: Quenching
-
Add 2 µL of 0.5 M Hydroxylamine (or ammonium bicarbonate) to the mixture.
-
Incubate for 10 minutes at room temperature.
-
Mechanism:[1] Hydroxylamine reacts with excess isocyanate to form a hydroxamic acid derivative, preventing over-reaction or side reactions during workup.
-
Step 5: Cleanup (Crucial)
-
Acidify the sample by adding 10% TFA to reach pH < 3.
-
Perform C18 ZipTip purification to remove salts, excess hydrolyzed reagent (4-bromo-3-methylaniline), and quenching byproducts.
-
Elute peptides in 50% ACN/0.1% TFA.
Step 6: MS Analysis
-
Analyze via MALDI-TOF (Reflector mode) or LC-ESI-MS.
-
Look for the mass shift and the characteristic doublet.
Visualization of Workflow & Mechanism
Reaction Mechanism
The following diagram illustrates the nucleophilic addition of the peptide N-terminus to the isocyanate.
Caption: Mechanism of urea bond formation between peptide amine and BMPITC.
Experimental Workflow
Caption: Step-by-step protocol for BMPITC peptide derivatization.
Data Analysis & Interpretation
Calculating Mass Shifts
When analyzing the spectra, apply the following mass modifications:
| Modification Site | Formula Added | Monoisotopic Mass Shift ( |
| N-Terminus | C | +210.9633 Da |
| Lysine ( | C | +210.9633 Da |
Note: If a peptide has one Lysine, the total shift will be
The Bromine Doublet
The most powerful validation of successful derivatization is the isotopic pattern.
-
Unlabeled Peptide: Typical carbon envelope (M, M+1, M+2...).
-
Labeled Peptide: Distinct doublet at M and M+2 with intensity ratio
1:1 (due to Br and Br). -
Validation: If you see a peak at the expected mass without the M+2 doublet, it is likely a matrix artifact or non-brominated contaminant.
Troubleshooting
| Issue | Probable Cause | Corrective Action |
| Low Yield | Hydrolyzed reagent | Use fresh anhydrous ACN; keep stock dry. |
| Low Yield | Incorrect pH | Ensure buffer is pH 8.0–9.0. TFA residues from digestion can lower pH. |
| Precipitate | Low solubility | Limit organic solvent to <50%; verify peptide solubility in 50% ACN. |
| Complex Spectra | Side reactions | Reduce incubation time; ensure quenching is complete before acidification. |
| No Doublet | Wrong peak picked | Re-calculate mass shift; check for under-derivatization (mono vs di). |
Safety Statement
WARNING: Isocyanates are potent sensitizers and irritants.
-
Inhalation: May cause asthma-like symptoms. Always handle BMPITC in a functioning fume hood.
-
Skin: Wear nitrile gloves and lab coat. Wash immediately with soap and water if contact occurs.[2]
-
Disposal: Quench excess reagent with water/amine before disposal into hazardous organic waste.
References
-
Mason, D. E., & Liebler, D. C. (2003). Quantitative analysis of modified proteins by LC-MS/MS of peptides labeled with phenyl isocyanate. Journal of Proteome Research, 2(3), 265–272. [Link]
-
Hettick, J. M., et al. (2009). Structural elucidation of isocyanate-peptide adducts using tandem mass spectrometry.[3] Journal of the American Society for Mass Spectrometry, 20(8), 1567–1575.[3] [Link]
- Gong, Y., et al. (2012). 4-Bromophenyl isocyanate as a probe for liquid chromatography-mass spectrometry analysis of amines. Analytica Chimica Acta, 723, 68-74.
Sources
Application Note: High-Efficiency Solid-Phase Synthesis of Urea-Linked Biaryls Using 1-Bromo-4-isocyanato-2-methylbenzene
[1][2]
Introduction & Strategic Rationale
The Compound Profile
1-Bromo-4-isocyanato-2-methylbenzene is a bifunctional building block characterized by two distinct reactive handles:
-
Isocyanate (-NCO): A highly electrophilic group capable of rapid, atom-economic capture of nucleophiles (amines, alcohols, thiols).[1][2]
-
Aryl Bromide (-Br): A robust handle for transition-metal catalyzed cross-coupling (Suzuki, Buchwald-Hartwig, Sonogashira).[1][2]
Structural Nuance: The methyl group is located at the ortho position relative to the bromine atom and meta to the isocyanate. This steric arrangement is critical:
-
Reactivity: The isocyanate is relatively unhindered, allowing fast resin loading.
-
Selectivity: The ortho-methyl group sterically crowds the bromine, preventing premature side reactions but requiring optimized conditions for subsequent cross-coupling.
Application Scope
This protocol details the generation of Biaryl Urea Libraries . The compound serves as a "scaffold anchor," linking a resin-bound amine to a solution-phase boronic acid via a urea bridge.[1][2] This strategy is widely used in fragment-based drug discovery (FBDD) to probe kinase inhibitors and GPCR modulators.[1][2]
Experimental Workflow Visualization
The following diagram illustrates the critical path for synthesizing biaryl ureas using this building block.
Figure 1: Operational workflow for solid-phase assembly. The isocyanate acts as the linchpin between the solid support and the diversity element.
Protocol 1: Resin Loading (Scaffold Capture)[1]
This step immobilizes the scaffold onto an amine-functionalized resin via urea bond formation.[1][2]
Materials
-
Resin: Rink Amide MBHA Resin (Loading: 0.5–0.7 mmol/g) or Aminomethyl Polystyrene.[1][2]
-
Reagent: 1-Bromo-4-isocyanato-2-methylbenzene (5.0 equivalents relative to resin loading).[1][2]
-
Base: Diisopropylethylamine (DIPEA) (5.0 equivalents) — Optional, accelerates reaction if resin amine is protonated.[1]
Step-by-Step Methodology
-
Resin Swelling: Place 100 mg of resin in a fritted polypropylene reactor. Add 2 mL DCM and swell for 30 minutes. Drain.
-
Reagent Preparation: Dissolve 1-Bromo-4-isocyanato-2-methylbenzene (0.35 mmol, approx. 74 mg for 0.7 mmol/g loading) in 1.5 mL anhydrous DCM.
-
Coupling: Add the isocyanate solution to the resin. Shake gently at room temperature for 2 hours .
-
Washing: Drain the reactor. Wash the resin sequence:
-
3 x DCM (2 min each)
-
3 x DMF (2 min each)
-
3 x DCM (2 min each)
-
-
Validation (Self-Validating Step): Perform the Kaiser Ninhydrin Test .
-
Pass: Beads remain yellow/colorless (No free amines).
-
Fail: Beads turn blue (Incomplete coupling). Action: Repeat coupling with fresh reagents.
-
Protocol 2: Suzuki-Miyaura Cross-Coupling[1][2][3]
This step utilizes the aryl bromide handle.[2][3][4] Due to the ortho-methyl steric hindrance, standard conditions (e.g., Pd(PPh3)4) may be sluggish. We employ a high-activity Buchwald precatalyst system.[1][2]
Materials
-
Boronic Acid: Aryl boronic acid (R-B(OH)2) (5.0 equivalents).[1][2]
-
Catalyst: XPhos Pd G2 (0.1 equivalents) or Pd(dppf)Cl2[1][2]·DCM (0.1 equivalents).[1][2]
-
Base: 2M Aqueous Sodium Carbonate (Na2CO3) (10 equivalents).[1][2]
Step-by-Step Methodology
-
Inert Atmosphere: Purge the resin vessel with Nitrogen or Argon for 5 minutes.[2]
-
Reaction Mixture: In a separate vial, dissolve the Boronic Acid (0.35 mmol) and Catalyst (0.007 mmol) in 1.5 mL Dioxane.
-
Addition: Add the Dioxane solution to the resin, followed immediately by the aqueous base (0.35 mL).
-
Heating: Seal the vessel tightly. Heat to 80°C for 12–16 hours with agitation.
-
Optimization: For library production, microwave irradiation at 100°C for 30 minutes is highly effective.[2]
-
-
Washing (Critical for Metal Removal):
-
3 x DMF
-
3 x Water (to remove salts)[1]
-
3 x DMF
-
3 x MeOH
-
3 x DCM
-
-
Validation: Cleave a small aliquot (approx. 5 mg) and analyze via LC-MS.
-
Success Criteria: Disappearance of the Bromide isotope pattern (1:1 doublet) and appearance of the product mass.
-
Protocol 3: Cleavage and Isolation
Reagent Cocktail
Methodology
-
Add 2 mL of the cleavage cocktail to the dry resin.
-
Shake at room temperature for 2 hours .
-
Collect the filtrate in a glass vial.
-
Wash resin with 1 mL fresh TFA and combine filtrates.
-
Work-up: Evaporate TFA under a stream of nitrogen. Precipitate the product by adding cold Diethyl Ether (10 mL). Centrifuge to collect the solid.
Data Summary & Troubleshooting
Reagent Properties Table
| Component | Function | MW ( g/mol ) | Equivalents | Role |
| 1-Bromo-4-isocyanato-2-methylbenzene | Scaffold | 212.04 | 5.0 | Electrophile / Coupling Partner |
| Rink Amide Resin | Solid Support | N/A | 1.0 | C-terminal Amide Generator |
| XPhos Pd G2 | Catalyst | 786.15 | 0.1 | High-turnover Pd source |
| Aryl Boronic Acid | Diversity Input | Variable | 5.0 | Nucleophile |
Troubleshooting Guide
| Observation | Root Cause | Corrective Action |
| Kaiser Test is Blue after Loading | Wet solvents or degraded isocyanate.[1][2] | Dry DCM over molecular sieves.[1][2] Use fresh isocyanate bottle (moisture sensitive).[1][2] |
| Low Yield in Suzuki Coupling | Ortho-methyl steric hindrance.[1][2] | Switch to S-Phos or XPhos ligands.[1][2] Increase temp to 100°C (MW). |
| Product contains Bromine (LCMS) | Incomplete oxidative addition.[1][2] | Degas solvents thoroughly (O2 inhibits Pd).[1][2] Increase catalyst loading to 0.2 eq. |
| Urea precipitate in reaction vial | Isocyanate hydrolysis. | Ensure strictly anhydrous conditions during Step 1. |
Safety & Handling Information
-
Isocyanate Hazard: 1-Bromo-4-isocyanato-2-methylbenzene is a potent sensitizer and lachrymator.[1][2] It can cause occupational asthma.[1][2] Always handle in a functioning fume hood.
-
Moisture Sensitivity: The isocyanate group reacts with water to form an amine, which can self-react to form symmetrical ureas (insoluble byproducts).[1] Store the neat compound under inert gas at 4°C.
-
Waste Disposal: Quench excess isocyanate solutions with 10% methanol/water before disposal to prevent delayed polymerization in waste drums.[1][2]
References
-
Isocyanate Reactivity in SPOS
-
Suzuki Coupling on Solid Phase
-
Compound Data (PubChem)
-
Catalyst Selection for Hindered Substrates
Scale-up synthesis considerations for reactions involving 1-Bromo-4-isocyanato-2-methylbenzene
Technical Application Note: Process Safety and Optimization in the Scale-Up of 1-Bromo-4-isocyanato-2-methylbenzene
Executive Summary & Compound Profile
This guide details the scale-up considerations for reactions involving 1-Bromo-4-isocyanato-2-methylbenzene (CAS: 1591-97-5). This electrophilic building block is critical in medicinal chemistry for synthesizing urea and carbamate scaffolds.
Critical Isomer Warning: Researchers must distinguish this compound from its regioisomer, 4-Bromo-2-methylphenyl isocyanate (CAS: 1591-98-6).
-
Target (CAS 1591-97-5): Methyl group is ortho to Bromine (meta to Isocyanate). Steric hindrance at the NCO group is minimal.[1]
-
Isomer (CAS 1591-98-6): Methyl group is ortho to Isocyanate . Steric hindrance at the NCO group is significant, altering reaction kinetics.
Compound Properties:
| Property | Data | Relevance to Scale-Up |
|---|---|---|
| CAS | 1591-97-5 | Unique Identifier (Verify COA) |
| MW | 212.04 g/mol | Stoichiometry calculations |
| Physical State | White/Off-white Solid | Dust hazard; requires solution transfer |
| Reactivity | High (Electrophile) | Exothermic reaction with amines/alcohols |
| Hazards | Sensitizer, Lachrymator | Requires containment (Iso-7/Fume Hood) |
Health, Safety, and Environment (HSE)
Scale-up amplifies the risks associated with isocyanates. A "Zero-Compromise" safety approach is required.
Toxicology & Exposure Control
-
Sensitization: Respiratory and skin sensitizer.[2][3] Exposure can lead to occupational asthma.
-
Containment:
-
Gram Scale: Standard fume hood with sash at lowest working position.
-
Kilo Scale: Charge solids via a split-butterfly valve or dissolve in a glovebox before transfer. Do not handle dry solids in an open vessel outside containment.
-
Decontamination Protocol
Spills and equipment cleaning require a specific neutralization solution to convert the isocyanate to an inert urea/amine derivative.
Standard Decontamination Solution:
-
Composition: 50% Ethanol, 45% Water, 5% Concentrated Ammonia (aq).
-
Mechanism: Ethanol solubilizes the isocyanate; Ammonia reacts rapidly to form the urea; Water hydrolyzes remaining traces.
-
Action: Allow contaminated glassware/spills to soak for 24 hours before disposal.
Reaction Engineering & Optimization
Solvent Selection
The choice of solvent dictates reaction rate, exotherm control, and work-up efficiency.
-
Dichloromethane (DCM): Good solubility, easy removal. Disadvantage: Low boiling point (40°C) limits thermal control margin during exotherms.
-
Toluene (Recommended): Higher boiling point (110°C), non-hygroscopic, allows for azeotropic drying of reagents prior to addition. Product ureas often precipitate from toluene, facilitating filtration.
-
Tetrahydrofuran (THF): Good solubility. Disadvantage: Hygroscopic; wet THF leads to impurity formation (symmetric ureas).
Stoichiometry & Impurity Control
-
Moisture Sensitivity: Water reacts with 2 equivalents of isocyanate to form a symmetric urea (Ar-NH-CO-NH-Ar) and CO₂.
-
Control: Use anhydrous solvents (<50 ppm H₂O). Maintain positive N₂ pressure.
-
-
Stoichiometry: Use a slight excess of the nucleophile (amine) (1.05 eq) if the amine is cheap/removable. If the isocyanate is the limiting reagent, purification is simplified as the excess amine can be washed away with dilute acid.
Detailed Protocol: Urea Synthesis (Scale-Up)
Objective: Synthesis of a Urea derivative from 1-Bromo-4-isocyanato-2-methylbenzene and a secondary amine (Morpholine as model). Scale: 100 g Input.
Step-by-Step Methodology
-
Reactor Setup:
-
Equip a 2L jacketed reactor with an overhead stirrer, internal temperature probe, reflux condenser, and a pressure-equalizing addition funnel.
-
Purge the system with dry Nitrogen for 15 minutes.
-
-
Reagent Preparation (Solution A):
-
Charge Morpholine (1.05 equiv) and Anhydrous Toluene (8 vol, 800 mL) to the reactor.
-
Cool the reactor jacket to 0°C. Stir at 250 RPM.
-
-
Isocyanate Preparation (Solution B):
-
Note: Handle in a glovebox or dedicated hood.
-
Dissolve 1-Bromo-4-isocyanato-2-methylbenzene (1.0 equiv, 100 g) in Anhydrous Toluene (2 vol, 200 mL). Ensure complete dissolution.
-
-
Controlled Addition (The Critical Step):
-
Transfer Solution B to the addition funnel.
-
Add Solution B to the reactor dropwise over 60 minutes.
-
Monitor: Maintain internal temperature <10°C. Use the jacket temperature to compensate for the exotherm.
-
Why? Rapid addition causes localized hot spots, increasing impurity profiles (dimerization).
-
-
Reaction & Monitoring:
-
After addition, warm to 20–25°C.
-
Stir for 2 hours.
-
IPC (In-Process Control): Sample for HPLC. Target: <1.0% residual Isocyanate.
-
If Isocyanate remains: Add 0.1 eq additional amine.[5]
-
-
Work-Up (Precipitation Method):
-
Many urea products precipitate in Toluene.
-
If Solid: Filter the slurry. Wash cake with cold Toluene (2 vol) followed by Hexanes (2 vol). Dry under vacuum at 45°C.
-
If Soluble: Wash organic layer with 1M HCl (to remove excess morpholine), then Brine. Dry over MgSO₄, filter, and concentrate.
-
Process Visualization
Figure 1: Scale-Up Workflow & Decision Logic
Caption: Workflow for the safe scale-up of urea synthesis, highlighting critical decision points for isomer verification and work-up strategy.
Troubleshooting & Optimization Table
| Issue | Probable Cause | Corrective Action |
| Symmetric Urea Impurity | Moisture ingress in solvent or reactor. | Use Karl Fischer titration on solvents (<50 ppm). Ensure N₂ sweep. |
| Low Yield | Hydrolysis of isocyanate or incomplete reaction. | Check solvent dryness. Increase reaction time. Ensure Amine quality (free base). |
| Runaway Exotherm | Addition rate too fast; Cooling failure. | Stop addition immediately. Increase jacket cooling. Resume at 50% rate. |
| Product Color (Yellowing) | Oxidation of amine or aniline impurities. | Degas solvents. Perform reaction under strict inert atmosphere. |
References
-
Thermo Fisher Scientific. (2025).[2][6] Safety Data Sheet: 4-Bromophenyl isocyanate. Retrieved from [2]
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 5204800: 1-Bromo-4-isocyanato-2-methylbenzene. Retrieved from [6]
-
Safe Work Australia. (2020). Guide to Handling Isocyanates. Retrieved from
- Anderson, N. G. (2012). Practical Process Research and Development – A Guide for Organic Chemists. Academic Press. (General reference for scale-up principles).
- Org. Process Res. Dev. (2013). Safety Assessment of Isocyanate Reactions. (Contextual grounding for exothermic control).
Disclaimer: This protocol is for research and development purposes only. All scale-up activities must be preceded by a specific Process Hazard Analysis (PHA) and conducted by qualified personnel.
Sources
- 1. beta.lakeland.edu [beta.lakeland.edu]
- 2. assets.thermofisher.com [assets.thermofisher.com]
- 3. gas-sensing.com [gas-sensing.com]
- 4. georganics.sk [georganics.sk]
- 5. scholarworks.aub.edu.lb [scholarworks.aub.edu.lb]
- 6. 1-Bromo-4-isocyanato-2-methylbenzene | C8H6BrNO | CID 5204800 - PubChem [pubchem.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Stability Management for 1-Bromo-4-isocyanato-2-methylbenzene
Introduction: The "Phase-Change" Trap
You are likely accessing this guide because you have encountered a white precipitate or solidification in your bottle of 1-Bromo-4-isocyanato-2-methylbenzene .
This molecule presents a unique stability challenge due to its physical properties. With a melting point of 24–27°C , it exists at the thermodynamic border between liquid and solid in a standard laboratory environment. This fluctuation is the primary driver of dimerization.
This guide provides a root-cause analysis of the dimerization pathway and actionable protocols to stabilize your reagent.
The Chemistry of Failure: Why Dimerization Occurs
The Mechanism (Uretidione Formation)
Aromatic isocyanates undergo a reversible [2+2] cycloaddition to form a uretidinedione (commonly called a dimer).[1] Unlike the formation of ureas (reaction with moisture), dimerization is a self-reaction.
-
The Trigger: The nitrogen lone pair of one isocyanate attacks the electrophilic carbonyl carbon of a second molecule.
-
The Substituent Effect:
-
Isocyanate (-NCO) at Position 4: Highly electrophilic.
-
Methyl (-CH3) at Position 2: Being meta to the isocyanate group, it provides zero steric protection to the NCO moiety.
-
Bromine (-Br) at Position 1: An electron-withdrawing group that increases the electrophilicity of the NCO carbon, effectively accelerating the susceptibility to nucleophilic attack (dimerization).
-
The "MDI Effect" (Crystal Lattice Reactivity)
Because the melting point is ~25°C, storing this reagent in a standard refrigerator (4°C) forces it to crystallize. In many aromatic isocyanates (most notably MDI), the crystal lattice aligns the NCO groups in perfect proximity for reaction. Paradoxically, this reagent may dimerize faster as a solid at 4°C than as a liquid at 25°C.
Visualization of Degradation Pathways
The following diagram outlines the decision logic for degradation pathways.
Figure 1: Degradation pathways. Note that Dimerization is reversible, while Trimerization and Urea formation are generally not.
Storage & Handling Protocols
To prevent dimerization, you must disrupt the reaction kinetics (Temperature) and neutralize catalysts (Chemical Stabilization).
Protocol A: Chemical Stabilization (Mandatory)
Isocyanates are often catalyzed into dimers by trace basic impurities (from glass surfaces or synthesis byproducts). Acidic stabilizers neutralize these bases.
| Stabilizer | Concentration | Application Notes |
| Benzoyl Chloride | 100 – 200 ppm | Gold Standard. Non-volatile enough to stay in solution, reactive enough to scavenge bases. |
| p-Toluenesulfonyl Isocyanate (PTSI) | 200 – 500 ppm | Dual function: scavenges water (preventing urea) and neutralizes bases. |
| Hydrochloric Acid (HCl) | Trace (gas) | Effective but difficult to dose accurately; corrosive to metal septa. |
Action Step: If your bottle will be opened repeatedly, add Benzoyl Chloride (100 ppm) immediately upon first opening.
Protocol B: Temperature Management
Since the melting point is 24-27°C, you have two valid strategies. Do not hover in the middle.
-
Deep Freeze Strategy (Recommended for Long Term): Store at -20°C . At this temperature, molecular motion is sufficiently arrested to prevent lattice-aligned dimerization.
-
Liquid State Strategy (Recommended for High Turnover): If used daily, store at 25-30°C (just above melting point) in a dry box. Liquid storage prevents the "crystal lattice alignment" issue, provided the material is chemically stabilized (Protocol A).
CRITICAL WARNING: Avoid storage at 4°C to 10°C . This is the "Danger Zone" where the material crystallizes (aligning molecules) but retains enough thermal energy to react.
Troubleshooting Guide (FAQ)
Q1: My liquid has turned into a solid mass. Is it ruined?
Diagnosis: Not necessarily.
-
Scenario A (Freezing): If the lab is cool (<24°C), it may simply have frozen.
-
Test: Gently warm to 35°C. If it melts back to a clear liquid, it was just frozen.
-
-
Scenario B (Dimerization): If it remains solid or cloudy at 35°C, it contains dimer (uretidione).
-
Scenario C (Urea/Trimer): If it does not melt and turns brown/chars at high heat, it is urea (moisture damage) or trimer. This is irreversible. Discard.
Q2: How can I distinguish between Dimer and Urea precipitate?
Use FT-IR Spectroscopy.[3][4][5] This is the definitive method.
| Functional Group | Wavenumber (cm⁻¹) | Interpretation |
| -N=C=O (Monomer) | 2250 – 2270 | Very strong, sharp peak. |
| Uretidione (Dimer) | 1760 – 1780 | Distinct Carbonyl (C=O) stretch. Often a doublet. |
| Urea (Reaction w/ H₂O) | 1630 – 1650 | Broad Carbonyl band; usually accompanied by N-H stretch at 3300. |
| Isocyanurate (Trimer) | 1690 – 1710 | Strong, distinct ring C=O. |
Q3: I see a white crust on the septum. Can I ignore it?
No. This is likely polyurea formed from atmospheric moisture diffusion through the septum.
-
Risk: These particles act as "seeds" (nucleation sites) that can induce crystallization or catalyze further degradation in the bulk liquid.
-
Action: Filter the liquid through a 0.45 µm PTFE syringe filter into a fresh, dry, argon-purged vial.
Experimental Validation: Purity Check Workflow
Before using stored material in sensitive SAR (Structure-Activity Relationship) synthesis, validate the titer.
Method: Dibutylamine (DBA) Back-Titration
-
Dissolve: 1.0 g of Isocyanate in dry Toluene.
-
React: Add excess 2N Dibutylamine (in Toluene). Allow to react for 15 mins. (Forms urea).[2][4][6][7]
-
Titrate: Back-titrate the unreacted amine with 1N HCl using Bromophenol Blue indicator.
-
Calculation:
-
Note: If % NCO is significantly lower than theoretical (19.8%), dimerization or moisture damage has occurred.
-
References
-
Ulrich, H. (1996). Chemistry and Technology of Isocyanates. Wiley.[3] (Definitive text on isocyanate cycloaddition mechanisms).
-
Six, C., & Richter, F. (2003). Isocyanates, Organic.[3][8][9][10][11] In Ullmann's Encyclopedia of Industrial Chemistry. Wiley-VCH. [Link]
-
PubChem. (n.d.).[3] 1-Bromo-4-isocyanato-2-methylbenzene (Compound).[3][12][13] National Library of Medicine. Retrieved October 26, 2023, from [Link]
- Covestro AG. (2018). Guidelines for the storage and handling of isocyanates.
Sources
- 1. Formation of Biurets, Formation of IJretidione (isocyanate dimer) [ebrary.net]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. 1-Bromo-4-isocyanato-2-methylbenzene | C8H6BrNO | CID 5204800 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. jocpr.com [jocpr.com]
- 7. researchgate.net [researchgate.net]
- 8. US4476054A - Uretidione dimer of isophorone diisocyanate and method of preparation - Google Patents [patents.google.com]
- 9. US5484916A - Process for the preparation of isocyanates containing uretdione groups by using imidazole group containing polymeric catalysts - Google Patents [patents.google.com]
- 10. An Ab Initio Investigation on Relevant Oligomerization Reactions of Toluene Diisocyanate (TDI) - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Polyisocyanurate polymer dispersions, and cellular and non-cellular polyurethane products prepared therefrom - Patent 0056583 [data.epo.org]
- 12. 1591-97-5|1-Bromo-4-isocyanato-2-methylbenzene|BLD Pharm [bldpharm.com]
- 13. You are being redirected... [hit2lead.com]
Removal of unreacted 4-Bromo-3-methylphenyl isocyanate from reaction mixtures
Topic: Purification & Workup Strategies for Isocyanate Removal Ticket ID: CHEM-ISO-4B3M-001 Role: Senior Application Scientist Status: Active Guide
Executive Summary & Chemical Context[1][2][3][4][5][6][7][8][9]
The Problem: You have a reaction mixture containing your desired product (likely a urea or carbamate) and unreacted 4-Bromo-3-methylphenyl isocyanate .
-
Molecular Weight: ~212.04 g/mol
-
Reactivity: High electrophilicity at the cumulative double bond (-N=C=O).
-
Hazards: Lachrymator, strong sensitizer, potential mutagen.
The Challenge: Standard aqueous workups often fail to remove lipophilic isocyanates completely. Furthermore, water hydrolysis converts the isocyanate into 4-bromo-3-methylaniline , a nucleophilic impurity that can react with remaining isocyanate to form symmetric urea dimers (impurities that are notoriously difficult to separate chromatographically).
The Solution: This guide prioritizes Chemospecific Scavenging (Method A) as the industry "Gold Standard" for medicinal chemistry scales, followed by Chemical Quenching (Method B) for larger scales.
Method A: Solid-Phase Scavenging (The Gold Standard)
Best For: Medicinal chemistry (mg to g scale), parallel synthesis, and avoiding aqueous workup.
The Mechanism
We utilize a polymer-supported primary amine (e.g., PS-Trisamine or PS-Aminomethyl ). The resin-bound amine attacks the isocyanate electrophile, forming a covalent urea linkage. The toxic impurity becomes permanently tethered to the solid bead, which is then removed via simple filtration.
Experimental Protocol
Reagents Required:
-
Scavenger Resin: PS-Trisamine (Typical loading: 3.0–4.5 mmol/g) or PS-Aminomethyl.
-
Solvent: DCM, THF, or DMF (Resins swell best in non-protic solvents).
Step-by-Step Workflow:
-
Calculate Stoichiometry: Determine the theoretical excess of isocyanate remaining. If unknown, assume 100% of the initial excess remains.
-
Recommendation: Use 3.0 to 4.0 equivalents of resin relative to the excess isocyanate to drive kinetics.
-
-
Add Resin: Add the dry resin directly to the reaction mixture at Room Temperature (RT).
-
Note: Ensure the reaction solvent is compatible. If the reaction was in Pyridine or DMSO, dilute 1:1 with DCM to ensure resin swelling.
-
-
Agitation: Shake or orbitally stir for 1–4 hours .
-
Critical: Do NOT use a magnetic stir bar. The grinding action pulverizes the resin beads, clogging filters and leaching impurities.
-
-
Monitoring: Check an aliquot via TLC or LC-MS. The isocyanate peak should disappear.
-
Tip: Derivatize the TLC spot with methanol if the isocyanate streaks or is invisible.
-
-
Filtration: Filter the mixture through a fritted cartridge or Celite pad. Wash the resin cake with DCM (3x) to recover any absorbed product.
-
Concentration: Evaporate the filtrate. Your product is now free of isocyanate.
Visualization: Scavenging Workflow
Figure 1: Logical flow for polymer-supported scavenging of electrophilic impurities.[1]
Method B: Chemical Quenching (Scale-Up Alternative)
Best For: Multi-gram to Kilogram scale where resin cost is prohibitive.
The Concept
Convert the reactive isocyanate into a stable, non-toxic, and chromatographically distinct species.
Warning: Do not quench with water alone.
-
The resulting aniline (
) will react with remaining isocyanate to form a symmetric urea dimer ( ), which is an insoluble brick often impossible to separate from your product.
Experimental Protocol
Reagent:
-
Preferred: Morpholine or Pyrrolidine (1.5 eq relative to excess isocyanate).
-
Alternative: Methanol (requires heat or catalysis, e.g., Et3N).
Step-by-Step:
-
Add Quencher: Add Morpholine (1.5 eq) to the reaction mixture.
-
Reaction: Stir for 30 minutes at RT. The isocyanate converts rapidly to the morpholine-urea derivative.
-
Workup:
-
Option A (Acid Wash): The morpholine-urea is basic. Wash the organic layer with 1M HCl. The urea derivative may protonate and move to the aqueous layer (depending on lipophilicity).
-
Option B (Chromatography): The morpholine derivative is much more polar than the starting isocyanate and usually distinct from your product.
-
Troubleshooting & FAQs
Data Summary: Scavenger vs. Quencher
| Feature | Method A: PS-Trisamine Resin | Method B: Morpholine Quench |
| Purity Profile | High (Filtration only) | Moderate (New impurity formed) |
| Workup | None (Filter & Evaporate) | Extraction or Chromatography |
| Kinetics | Medium (1–4 hours) | Fast (< 30 mins) |
| Cost | High ( | Low ($) |
| Atom Economy | Low (Solid waste) | Moderate |
Troubleshooting Matrix
Q1: The resin isn't removing the isocyanate after 4 hours.
-
Cause: Poor swelling or steric bulk.
-
Fix: Ensure solvent is DCM or THF. If using MeOH or Water, the resin collapses and active sites are hidden. Add 50% DCM. If steric hindrance is the issue (due to the 3-methyl group), increase temperature to 40°C.
Q2: I see a new spot on TLC that trails/streaks.
-
Cause: Isocyanate hydrolysis on silica.
-
Fix: Isocyanates degrade on silica gel to anilines. Do not rely on TLC of the unquenched mixture. Quench a TLC aliquot with MeOH first, then run the plate. The "new spot" is likely the methyl carbamate.
Q3: My reaction mixture turned into a solid gel.
-
Cause: Polymerization or urea formation.
-
Fix: If you used water/aqueous workup too early, you likely formed the symmetric urea. This is often irreversible. Solubilize in hot DMSO for recovery, but prevention (scavenging) is key.
Decision Tree: Method Selection
Figure 2: Decision logic for selecting the appropriate purification pathway.
References
-
Biotage . (2014).[2][3] Metal Scavenger User Guide & Isocyanate Scavenging Protocols. Retrieved from
-
Sopachem . (2009). Solid-Supported Reagents and Scavengers: PS-Trisamine Applications. Retrieved from
-
ChemicalBook . (2023).[4] 4-Bromo-2-methylphenyl isocyanate Safety Data Sheet (SDS). (Note: Positional isomer data used for safety generalization). Retrieved from
- McGarraghy, M., & Hegarty, A. F. (1998). The Alcoholysis Reaction of Isocyanates Giving Urethanes: Evidence for a Multimolecular Mechanism. Journal of Organic Chemistry. (Mechanistic grounding for quenching kinetics).
-
Heo, Y., et al. (2006). Scavenging techniques in parallel synthesis. Tetrahedron Letters, 47, 3091–3094.[3]
Sources
Identifying byproducts in reactions of 1-Bromo-4-isocyanato-2-methylbenzene
Topic: Identifying & Mitigating Byproducts in Aryl Isocyanate Reactions
Welcome to the Technical Support Hub
Product Focus: 1-Bromo-4-isocyanato-2-methylbenzene (CAS: 1591-97-5) Chemical Class: Aryl Isocyanate / Aryl Halide Scaffold Primary Application: Synthesis of ureas, carbamates, and heterocyclic cores in medicinal chemistry.
This guide addresses the specific stability challenges associated with the isocyanate (-N=C=O) functionality in the presence of the ortho-methyl and para-bromo substituents. While the bromine atom offers a handle for subsequent cross-coupling (e.g., Suzuki-Miyaura), the immediate troubleshooting concern is almost always the high reactivity of the isocyanate group.
Module 1: The "White Precipitate" Issue (Moisture Sensitivity)
User Complaint: "I opened a fresh bottle and found white solids," or "My reaction mixture turned cloudy immediately."
Root Cause: Hydrolysis & Symmetric Urea Formation
The most common byproduct is the symmetric urea (1,3-bis(4-bromo-3-methylphenyl)urea). This forms via a cascade reaction triggered by trace moisture. The ortho-methyl group provides some steric protection, but not enough to prevent hydrolysis in ambient air.
Mechanism Pathway
-
Hydrolysis: Isocyanate reacts with water to form unstable carbamic acid.
-
Decarboxylation: Carbamic acid collapses into the corresponding aniline (4-Bromo-3-methylaniline) and CO₂.
-
Coupling: The newly formed aniline is a strong nucleophile and attacks the remaining unreacted isocyanate immediately.
Figure 1: The moisture-induced degradation pathway leading to insoluble symmetric urea.
Troubleshooting Protocol
| Symptom | Diagnosis | Corrective Action |
| Insoluble white solid in reaction solvent (DCM, THF). | Symmetric Urea formation.[1][2][3] | Filter the solid.[4][5][6] Symmetric ureas are notoriously insoluble. The filtrate may still contain active isocyanate. |
| Bubbling observed upon addition of reagents. | Active decarboxylation ( | Your solvent is wet. Stop. Dry solvent over molecular sieves (3Å or 4Å) before restarting. |
| LCMS shows [M-NCO+NH2] peak. | Hydrolysis to Aniline. | Check solvent water content (Karl Fischer titration). Ensure <50 ppm water. |
Module 2: Thermal Instability & Oligomerization
User Complaint: "The melting point is higher than reported," or "My reaction yield is low despite dry conditions."
Root Cause: Dimerization (Uretidinedione)
Aryl isocyanates can dimerize or trimerize (isocyanurate) upon heating or prolonged storage, especially if catalyzed by basic impurities (e.g., trace amines or phosphines).
-
Dimer (Uretidinedione): 4-membered ring formed by [2+2] cycloaddition. Reversible at high temperatures.
-
Trimer (Isocyanurate): 6-membered ring. Irreversible and highly stable (thermodynamic sink).
Diagnostic Logic
Use this decision tree to identify if your starting material has degraded.
Figure 2: Logic flow for distinguishing between thermal dimers, trimers, and moisture-derived ureas.
Module 3: Analytical "Ghost" Peaks (LCMS Artifacts)
User Complaint: "I see multiple peaks in LCMS that don't match my product, but the NMR looks clean."
The Problem: In-Situ Derivatization
Isocyanates are reactive electrophiles. They will react with the nucleophilic solvents often used in LCMS (Methanol, Water) inside the vial or column, creating "ghost" impurities that do not exist in your flask.
Artifact Identification Table
| Solvent Used in LCMS | Artifact Formed | Mass Shift (Δ) |
| Methanol (MeOH) | Methyl Carbamate | M + 32 |
| Water (H₂O) | Aniline (via hydrolysis) | M - 26 (loss of CO) |
| Acetonitrile (ACN) | None (Stable, but requires dry ACN) | N/A |
Recommended Protocol: Derivatization for Quantitation
Do not inject free isocyanate. Quench it intentionally to get a stable species for accurate purity measurement.
-
Reagent: Prepare a solution of excess dibutylamine or morpholine in dry DCM.
-
Quench: Take 10 µL of your reaction mixture and add it to 100 µL of the amine solution.
-
Wait: Allow to react for 5 minutes (instant urea formation).
-
Analyze: Inject this sample. The resulting urea is stable, ionizes well, and represents the exact amount of isocyanate present at the time of sampling.
Module 4: Spectroscopic Validation Data
Use these reference values to validate the identity of 1-Bromo-4-isocyanato-2-methylbenzene and distinguish it from byproducts.
Infrared Spectroscopy (FT-IR)
-
Isocyanate (-N=C=O): Strong, sharp band at 2250–2270 cm⁻¹ .
-
Process Check: This peak must disappear completely if you are converting the isocyanate to a urea or carbamate. If it remains, the reaction is incomplete.
-
-
Urea (C=O): Broad band at 1630–1650 cm⁻¹ (Amide II band).
-
Uretidinedione (Dimer): Split carbonyl peak around 1770–1785 cm⁻¹ .
Nuclear Magnetic Resonance (¹H NMR)
Solvent: CDCl₃
-
Methyl Group (-CH₃):
-
Starting Material: ~2.3–2.4 ppm (Singlet).
-
Byproduct (Aniline): Shifts upfield (lower ppm) due to the loss of the electron-withdrawing NCO group.
-
Byproduct (Symmetric Urea): Shifts slightly downfield; NH protons appear broad around 8.0–9.0 ppm (highly dependent on concentration and solvent).
-
References
-
PubChem. (n.d.). 1-Bromo-4-isocyanato-2-methylbenzene (Compound).[7] National Library of Medicine. Retrieved January 29, 2026, from [Link]
-
Bacaloglu, R., et al. (1988).[4] Kinetics and mechanism of isocyanate reactions.[4] Journal für Praktische Chemie.[4] (General reference for aryl isocyanate hydrolysis and dimerization kinetics).
-
Health and Safety Executive (HSE). (1999). MDHS 25/3: Organic isocyanates in air - Laboratory method using sampling with 1-(2-methoxyphenyl)piperazine. (Standard protocol for isocyanate derivatization). Retrieved January 29, 2026, from [Link]
Sources
- 1. asianpubs.org [asianpubs.org]
- 2. tandfonline.com [tandfonline.com]
- 3. Urea derivative synthesis by amidation [organic-chemistry.org]
- 4. semanticscholar.org [semanticscholar.org]
- 5. assets.thermofisher.com [assets.thermofisher.com]
- 6. US2671082A - Preparation of aromatic isocyanate dimers - Google Patents [patents.google.com]
- 7. 1591-97-5|1-Bromo-4-isocyanato-2-methylbenzene|BLD Pharm [bldpharm.com]
Column chromatography techniques for purifying 4-bromo-3-methylphenylurea derivatives
Technical Support Center: Purification of 4-Bromo-3-Methylphenylurea Derivatives
Topic: Column Chromatography & Purification Strategy Ticket ID: PUR-UREA-BR-04 Assigned Specialist: Senior Application Scientist[1]
Executive Summary: The "Urea Drag" Phenomenon
Purifying 4-bromo-3-methylphenylurea derivatives presents a classic "polarity trap."[1] The urea linkage (-NH-CO-NH-) acts as a dual hydrogen-bond donor and acceptor, creating significant drag on silica gel (tailing).[1] Simultaneously, the 4-bromo and 3-methyl substituents add lipophilicity and molecular weight, often leading to solubility mismatches between your loading solvent and your mobile phase.
This guide moves beyond standard protocols to address the specific physicochemical behavior of brominated aryl ureas.
Module 1: Pre-Chromatography Diagnostics
Q: My crude material is a solid that dissolves in DMSO but crashes out in Hexane/Ethyl Acetate. How do I load this?
A: Do not attempt liquid loading with strong solvents (like DMSO, DMF, or pure Methanol).[1] This will cause the compound to precipitate instantly upon hitting the non-polar mobile phase, clogging the column head and ruining resolution.
The Fix: Solid Load (Dry Load) Protocol For phenylureas, solid loading is not optional; it is the standard.
-
Dissolution: Dissolve your crude 4-bromo-3-methylphenylurea in the minimum amount of a volatile strong solvent (Acetone, THF, or DCM/MeOH 9:1).[1] Avoid high-boiling solvents like DMSO.[1]
-
Adsorption: Add silica gel (approx.[1] 3x the weight of your crude mass) or Celite 545 to the flask.
-
Evaporation: Rotary evaporate until you have a free-flowing, dry powder.
-
Checkpoint: If the powder is sticky or clumps, you have residual solvent. Dry it further under high vacuum.[1]
-
-
Loading: Pour this powder carefully onto the top of your pre-equilibrated column bed and cover with a layer of sand.
Q: The aniline starting material (4-bromo-3-methylaniline) is co-eluting with my urea product. How do I separate them?
A: This is a chemical separation problem, not just a chromatographic one. The aniline and urea often have similar Rf values in neutral solvents.
The Fix: Chemically Active Wash (Pre-Column) Leverage the basicity of the aniline versus the neutrality of the urea.
-
Protocol: Dissolve crude in EtOAc. Wash 2x with 1M HCl.[1] The aniline forms a water-soluble hydrochloride salt and moves to the aqueous layer.[2] The urea remains in the organic layer.
-
Warning: Do not use this if your specific derivative contains other acid-sensitive groups (e.g., acetals, Boc groups).[1]
Module 2: Stationary Phase & Solvent System Selection
Q: I am seeing severe "streaking" or "tailing" on my TLC plates. Is my column going to fail?
A: Streaking indicates that your compound is hydrogen-bonding with the silanol groups (Si-OH) on the silica surface. If it streaks on TLC, it will streak on the column, leading to broad peaks and poor purity.
The Fix: The "Decision Matrix" for Mobile Phases
-
System B (Polar): DCM / Methanol (0% to 10% MeOH).[1]
Visualization: Solvent Selection Logic
Caption: Decision matrix for selecting the optimal mobile phase based on initial TLC behavior of aryl ureas.
Module 3: Troubleshooting Anomalies
Q: I isolated my compound, but the NMR shows a "ghost" set of peaks. Is it an isomer?
A: Before assuming it's an impurity, check for Rotamers .[1] The amide-like character of the urea bond (N-C=O) has restricted rotation.
-
Test: Run a variable-temperature NMR (VT-NMR). If the peaks coalesce at higher temperatures (e.g., 50°C), it is a single pure compound existing as rotamers.
-
Alternative: It could be a symmetrical urea by-product (1,3-bis(4-bromo-3-methylphenyl)urea), formed if your reaction ran too hot or with excess aniline.[1] This by-product is usually much less soluble and higher melting; it often precipitates first.[1]
Q: My product crystallized inside the column tip during elution.
A: This is common with brominated ureas due to their high melting points and low solubility in non-polar fractions.[1]
-
Immediate Fix: Stop the flow. Gently heat the column tip with a heat gun (do not melt the plastic/glass). Switch to 100% EtOAc or 10% MeOH/DCM immediately to flush the plug.
-
Prevention: Ensure your fraction collector tubes contain a small amount of "good" solvent (e.g., MeOH) so the drops dissolve instantly upon collection.
Module 4: Post-Column Processing (Crystallization)
Chromatography is often insufficient to remove trace colored impurities from phenylureas.[1] Recrystallization is the superior final step.
Recommended Solvent Systems for 4-Bromo-3-Methylphenylurea:
| Solvent System | Role | Protocol Note |
| Ethanol (Hot) | Primary | Dissolve hot, cool slowly.[1] High recovery. |
| EtOH / Water | Binary | Dissolve in hot EtOH, add warm water until turbid, cool.[1] |
| Acetonitrile | Alternative | Good for removing more polar impurities.[1] |
| Toluene | Specific | Excellent for removing non-polar impurities, but yield may drop.[1] |
References
-
Reich, H. J. "Flash Chromatography Guidelines."[1] University of Wisconsin-Madison Chemistry. [Link][1]
-
Teledyne ISCO. "Flash Chromatography Troubleshooting Guide." Teledyne ISCO Applications. [Link]
-
Still, W. C., Kahn, M., & Mitra, A. (1978).[1] "Rapid chromatographic technique for preparative separations with moderate resolution."[1] The Journal of Organic Chemistry, 43(14), 2923–2925. [Link]
-
Biotage. "The Flash Purification Blog: Strategies for Purifying Polar Compounds." [Link]
Sources
Validation & Comparative
Comparative Guide: LC-MS Structural Confirmation of 1-Bromo-4-isocyanato-2-methylbenzene Derivatives
Executive Summary
Analyte: 1-Bromo-4-isocyanato-2-methylbenzene (CAS: 1591-95-3) Challenge: High reactivity of the isocyanate group (-N=C=O) leads to rapid hydrolysis in standard LC-MS mobile phases, causing false identification of the corresponding aniline. Solution: Chemical derivatization into stable ureas prior to analysis.
This guide compares three analytical approaches for confirming the structure of this specific isocyanate. It establishes Derivatization with 1-(2-Pyridyl)piperazine (1,2-PP) as the superior method for trace analysis and structural confirmation due to its ionization efficiency and specific fragmentation patterns, while maintaining the critical bromine isotope signature (
Part 1: The Challenge & Method Comparison
The "Strawman" Failure: Direct Analysis
Attempting to analyze 1-Bromo-4-isocyanato-2-methylbenzene directly using reverse-phase LC-MS (e.g., Water/Acetonitrile gradients) is methodologically flawed.
-
Mechanism of Failure: Isocyanates react with water in the mobile phase to form carbamic acid, which spontaneously decarboxylates into the corresponding amine (4-Bromo-2-methylaniline).
-
Result: The mass spectrum will show
of the amine (m/z ~186/188) rather than the isocyanate (m/z ~212/214), leading to a false negative for the intact material.
Comparative Analysis of Derivatization Agents
To stabilize the analyte, we convert the isocyanate into a urea or carbamate. Below is a comparison of the three primary agents used in industrial applications.
| Feature | Method A: Dibutylamine (DBA) | Method B: Methanol (MeOH) | Method C: 1-(2-Pyridyl)piperazine (1,2-PP) |
| Reaction Type | Urea Formation | Carbamate Formation | Urea Formation |
| Reaction Speed | Fast (< 5 mins) | Slow (Requires heat/catalyst) | Instantaneous |
| Stability | High | Moderate (Reversible) | Very High |
| ESI Sensitivity | Moderate | Low (Poor protonation sites) | Excellent (Pyridyl N is highly basic) |
| Chromatography | High retention (Lipophilic) | Low retention | Balanced retention |
| Verdict | Good for bulk purity checks. | Not recommended for trace analysis. | Best for structural confirmation & trace quantification. |
Part 2: Recommended Protocol (Method C: 1,2-PP Derivatization)
This protocol utilizes 1-(2-Pyridyl)piperazine (1,2-PP) . This reagent acts as a "chemical tag," adding a highly ionizable pyridine group to the molecule, dramatically increasing sensitivity in ESI(+) mode.
Experimental Workflow
Reagents:
-
Analyte: 1-Bromo-4-isocyanato-2-methylbenzene
-
Reagent: 1-(2-Pyridyl)piperazine (1.5 eq)
-
Solvent: Anhydrous Acetonitrile (MeCN)
Step-by-Step Procedure:
-
Preparation: Dissolve the analyte in anhydrous MeCN to a concentration of 1 mg/mL.
-
Derivatization: Add 1.5 molar equivalents of 1,2-PP.
-
Note: The reaction is exothermic and typically complete within seconds at room temperature.
-
-
Quenching (Optional): If quantifying, add excess methanol to scavenge any remaining isocyanate (though 1,2-PP usually consumes it all).
-
Dilution: Dilute the sample 100-fold with 50:50 Water:MeCN (containing 0.1% Formic Acid) for LC-MS injection.
LC-MS Conditions
-
Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus, 2.1 x 50mm, 1.8 µm).
-
Mobile Phase A: Water + 0.1% Formic Acid.[1]
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Gradient: 5% B to 95% B over 5 minutes.
-
Ionization: Electrospray Ionization (ESI), Positive Mode.
Part 3: Data Interpretation & Self-Validation
The "Self-Validating" Bromine Signature
The most critical aspect of this analysis is the Bromine Isotope Pattern . Bromine exists as two stable isotopes,
-
Validation Rule: Any genuine derivative peak must exhibit a doublet signal separated by 2 Da with nearly equal intensity (1:1 height ratio).
-
Absence of Doublet: If the peak does not show this 1:1 doublet, it does not contain the bromine moiety and is an impurity/artifact.
Mass Shift Calculation
-
Analyte (Isocyanate) MW: ~212.0 Da (
) -
Reagent (1,2-PP) MW: 163.2 Da
-
Derivative (Urea) MW:
Da
Target Ions (ESI+):
- : m/z 376.1
- : m/z 378.1
Fragmentation Pathway (MS/MS)
In MS/MS (Collision Induced Dissociation), urea derivatives typically cleave at the C-N bonds.
-
Precursor: m/z 376.1
-
Major Fragment A: m/z 164.1 (Protonated 1,2-PP). This confirms the reagent successfully attached.
-
Major Fragment B: m/z 212/214 (Re-formation of the isocyanate cation or loss of the piperazine ring).
Part 4: Visualization
Workflow & Logic Diagram
The following diagram illustrates the decision logic and chemical transformation, highlighting the "Self-Validating" checkpoints.
Caption: Analytical workflow for the structural confirmation of isocyanates using 1,2-PP derivatization with built-in validation checkpoints.
References
-
ASTM International. (2022). ASTM D6561-06(2022) Standard Test Method for Determination of Aerosol Monomeric and Oligomeric Hexamethylene Diisocyanate (HDl) in Air with (Methoxy-2-phenyl-1) Piperazine (MOPIP) in the Workplace. ASTM International. [Link]
-
Karlsson, D., Spanne, M., Dalene, M., & Skarping, G. (2000). Determination of complex mixtures of airborne isocyanates and amines part 1. Liquid chromatography with ultraviolet detection. Analyst, 125, 1415-1420. [Link]
-
Tinnerberg, H., Spanne, M., Dalene, M., & Skarping, G. (1997). Determination of complex mixtures of airborne isocyanates and amines.[2] Part 3. Methyl isocyanate, isocyanic acid and methylamine. The Analyst, 122(3), 275–278. [Link]
Sources
- 1. Quantification of isocyanates and amines in polyurethane foams and coated products by liquid chromatography–tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Validation of transferability of DBA derivatization and LC-MS/MS determination method for isocyanates via an interlaboratory comparison - PubMed [pubmed.ncbi.nlm.nih.gov]
Efficacy comparison of kinase inhibitors derived from 4-Bromo-3-methylphenyl isocyanate
Efficacy Comparison: Kinase Inhibitors Derived from 4-Bromo-3-methylphenyl Isocyanate
Executive Summary
This technical guide evaluates the efficacy, structure-activity relationship (SAR), and synthesis of kinase inhibitors generated using 4-Bromo-3-methylphenyl isocyanate as a core building block.
The resulting inhibitors—specifically the 4-Bromo-3-methylphenyl urea (BMPU) class—represent a potent alternative to standard "4-chloro-3-(trifluoromethyl)phenyl" scaffolds found in market-leading drugs like Sorafenib and Regorafenib . Experimental data indicates that the BMPU moiety enhances binding affinity through superior halogen bonding and hydrophobic packing within the kinase "selectivity pocket" (allosteric site), particularly in VEGFR2 , ALK2 , and CDK19 targets.
Chemical Architecture & Synthesis
The core value of this class lies in the urea linkage formed by reacting 4-Bromo-3-methylphenyl isocyanate with a heteroaryl amine. This urea bridge acts as the primary hydrogen bond donor/acceptor pair interacting with the kinase "gatekeeper" residue (often Threonine or Methionine) and the conserved Glutamate in the
Synthesis Workflow
The synthesis is a convergent, one-step coupling reaction with high yield, minimizing side products compared to carbamate or amide formations.
Figure 1: Convergent synthesis of BMPU kinase inhibitors via isocyanate coupling.
Mechanism of Action: The "Type II" Binding Mode
Inhibitors derived from this isocyanate typically function as Type II Kinase Inhibitors . They bind to the inactive conformation (DFG-out) of the kinase.
-
The Urea Bridge: Forms dual hydrogen bonds with the kinase hinge region and the catalytic glutamate (Glu).
-
The 4-Bromo-3-methylphenyl Tail:
-
3-Methyl Group: Occupies the hydrophobic pocket created by the displacement of the Activation Loop. It provides a "steric lock" that improves selectivity against kinases with smaller gatekeeper residues.
-
4-Bromo Atom: Engages in a Halogen Bond with backbone carbonyls (e.g., of the hinge region). Bromine’s large "sigma hole" (positive electrostatic potential cap) creates a stronger interaction than the Chlorine or Fluorine atoms found in first-generation inhibitors.
-
Efficacy Comparison: BMPU vs. Standard Inhibitors
The following data compares BMPU-derived experimental compounds against industry standards (Sorafenib and Dorsomorphin) across key kinase targets.
Table 1: IC50 Potency Comparison (nM)
| Target Kinase | BMPU Derivative (Experimental) | Standard Comparator | Comparator IC50 | Fold Improvement |
| VEGFR2 (Angiogenesis) | 11 nM | Sorafenib | 90 nM | 8.1x |
| ALK2 (Bone Morphogenesis) | < 5 nM | Dorsomorphin | 48 nM | >9.6x |
| CDK19 (Transcription) | 14 nM | Cortistatin A | 17 nM | 1.2x |
| EGFR (Cell Proliferation) | 0.08 nM * | Gefitinib | 33 nM | 412x |
*Note: EGFR data refers to the 4-(3-bromophenyl)amino analog (PD 158780), demonstrating the extreme potency of the bromo-phenyl pharmacophore.
Selectivity Profile
-
BMPU Series: High selectivity for ALK2 over ALK5 (TGF
R1), reducing cardiotoxicity risks associated with broad ALK inhibition. -
Sorafenib Series: Broad spectrum (VEGFR, PDGFR, RAF), leading to higher off-target toxicity (e.g., Hand-Foot Syndrome).
Biological Signaling Pathways
The efficacy of these inhibitors is best understood by visualizing the downstream signaling blockade.
Pathway 1: Angiogenesis Inhibition (VEGFR2)
BMPU derivatives block the phosphorylation of VEGFR2, halting the RAS-RAF-MEK-ERK cascade responsible for tumor vascularization.
Figure 2: Blockade of VEGF signaling by BMPU inhibitors prevents tumor angiogenesis.
Experimental Protocols
To validate the efficacy of a BMPU-derived inhibitor in your lab, use the following standardized protocols.
Protocol A: Chemical Synthesis of BMPU-Inhibitor
-
Reagents: Dissolve 1.0 eq of Aminopyrimidine (or target amine) in anhydrous THF.
-
Addition: Add 1.1 eq of 4-Bromo-3-methylphenyl isocyanate dropwise at 0°C.
-
Reaction: Stir at Room Temperature (RT) for 4 hours. Monitor via TLC (Hexane:EtOAc 1:1).
-
Workup: Precipitate forms. Filter and wash with cold diethyl ether.
-
Yield: Expect 85-95% yield of white/off-white solid.
Protocol B: In Vitro Kinase Assay (FRET)
-
Setup: Use a LanthaScreen™ Eu Kinase Binding Assay.
-
Incubation: Mix 5 nM Kinase (e.g., VEGFR2), 2 nM Eu-Anti-GST Antibody, and tracer (Alexa Fluor™ 647).
-
Treatment: Add BMPU inhibitor (serial dilution 0.1 nM to 10
M). -
Readout: Measure FRET signal after 1 hour incubation.
-
Calculation: Plot dose-response curve to determine IC50.
References
-
Rewcastle, G. W., et al. (1998). "Tyrosine kinase inhibitors. 14. Structure-activity relationships for methylamino-substituted derivatives of 4-[(3-bromophenyl)amino]-6-(methylamino)-pyrido[3,4-d]pyrimidine." Journal of Medicinal Chemistry. Link
-
Honigberg, L. A., et al. (2012). "Isoindolinone kinase inhibitors." Patent WO2012061602A1. Link
-
Sanvitale, C. E., et al. (2013). "A new class of potent ALK2 inhibitors." Journal of Medicinal Chemistry. Link
-
Cui, J., et al. (2022). "CDK19-selective inhibitors, and methods of use thereof." Patent WO2022026823A1. Link
Thermal stability comparison of ureas derived from different substituted phenyl isocyanates
This guide provides a technical analysis of the thermal stability of N,N'-diarylureas, focusing on the impact of phenyl ring substituents. It is designed for researchers in medicinal chemistry and materials science who require precise control over the thermal properties of urea-based pharmacophores or polymer precursors.
Executive Summary
The thermal stability of N,N'-diarylureas is governed primarily by the reversibility of the urea formation reaction . Upon heating, these compounds undergo a unimolecular dissociation to regenerate the parent isocyanate and amine.
Key Finding: Electron-Withdrawing Groups (EWGs) on the phenyl ring destabilize the urea linkage, lowering the decomposition temperature (
Mechanistic Insight: The Dissociation Pathway
To understand stability differences, one must analyze the decomposition mechanism. Unlike simple pyrolysis, diarylureas degrade via a specific dissociation-recombination equilibrium .
The Dissociation Equilibrium
The urea linkage breaks down to form an isocyanate and an amine. The rate-determining step (RDS) is the scission of the C-N bond.
-
Destabilization (EWG): Substituents like -NO₂ or -Cl decrease the electron density on the nitrogen, making the corresponding aniline a weaker base and a better leaving group . This lowers the activation energy (
) for dissociation. -
Stabilization (EDG): Substituents like -CH₃ or -OCH₃ increase electron density, making the amine more basic and a poorer leaving group, thus strengthening the urea bond.
Visualization of Decomposition Pathways
The following diagram illustrates the primary dissociation pathway and secondary degradation routes (e.g., biuret formation) that occur if the isocyanate is not removed.
Caption: Figure 1. Thermal dissociation mechanism of N,N'-diarylureas showing the reversible reversion to isocyanate and amine.
Comparative Thermal Stability Data
The following data synthesizes experimental TGA (Thermogravimetric Analysis) and DSC (Differential Scanning Calorimetry) results for symmetrical N,N'-diarylureas (
Stability Hierarchy
Stability Order:
Quantitative Comparison Table
Note: Values are approximate and depend on heating rate (typically 10°C/min) and atmosphere (N₂).
| Substituent (R) | Electronic Effect | Hammett | Decomposition Mode | |
| -OCH₃ (Methoxy) | Strong EDG | -0.27 | ~260 - 270 | Melt then Decompose |
| -CH₃ (Methyl) | Weak EDG | -0.17 | ~250 - 260 | Melt then Decompose |
| -H (Unsubstituted) | Neutral | 0.00 | 235 - 245 | Concurrent Melt/Dec |
| -Cl (Chloro) | Weak EWG | +0.23 | 220 - 230 | Dissociation Dominant |
| -NO₂ (Nitro) | Strong EWG | +0.78 | < 210 | Rapid Dissociation |
Analyst Note: The 4-Nitro derivative often shows a lower onset temperature because the resulting 4-nitroaniline is an exceptionally stable leaving group (weak base), significantly driving the equilibrium to the right.
Experimental Protocols for Stability Profiling
To replicate these results or test new derivatives, follow this standardized protocol.
Synthesis of Model Ureas
Objective: Synthesize high-purity symmetric ureas to avoid melting point depression impurities.
-
Reactants: Dissolve 1.0 eq of substituted aniline in dry dichloromethane (DCM).
-
Addition: Add 1.0 eq of the corresponding substituted phenyl isocyanate dropwise at 0°C.
-
Precipitation: The urea typically precipitates immediately.
-
Purification: Filter and wash with cold DCM. Recrystallize from hot ethanol to ensure >99% purity (verify by HPLC).
Thermal Analysis Workflow (TGA/DSC)
Objective: Determine
Caption: Figure 2. Standardized TGA/DSC workflow for assessing urea thermal stability.
Protocol Steps:
-
Instrument: Calibrated TGA/DSC (e.g., TA Instruments Q500/Q2000).
-
Pan Selection: Use hermetic aluminum pans with a pinhole . The pinhole allows the volatile isocyanate to escape, preventing recombination and allowing the measurement of the forward dissociation rate constant (
). -
Method: Equilibrate at 40°C. Ramp 10.00 °C/min to 400.00 °C.
-
Calculation: Define
as the intersection of the baseline tangent and the tangent of the inflection point.
References
-
Mukaiyama, T., & Hoshino, T. (1956). The Effect of Substituents on the Thermal Dissociation of Ureas. Journal of the American Chemical Society.
-
Stradella, L., & Argentero, M. (1995). A DSC, TG, IR study of the thermal decomposition of some alkyl- and aryl-ureas. Thermochimica Acta, 268, 1-7.
-
Schaber, P. M., et al. (2004).[1] Thermal decomposition (pyrolysis) of urea in an open reaction vessel.[2] Thermochimica Acta, 424(1-2), 131-142.
-
Gabrielli, L., et al. (2023). Polyurethane Recycling: Thermal Decomposition of 1,3-Diphenyl Urea to Isocyanates. Polymers, 15(11), 2522.
-
Simmons, B., et al. (2018). Dynamic Ureas with Fast and pH-Independent Hydrolytic Kinetics.[3] Journal of the American Chemical Society.
Sources
Comparative Screening Guide: Bioactivity of 4-Bromo-3-methylphenyl Isocyanate Derivatives
Executive Summary: The Halogenated Urea Scaffold
In the landscape of medicinal chemistry, the 4-Bromo-3-methylphenyl moiety acts as a "privileged structure"—a molecular framework capable of providing ligands for diverse biological targets. While the aniline precursor is often used for amides, 4-Bromo-3-methylphenyl isocyanate (CAS 1591-95-3) is the critical "click" reagent for generating diarylureas and carbamates .[1]
This guide evaluates the bioactivity of urea derivatives synthesized from this specific isocyanate.[1][2] We compare their performance against non-halogenated analogs and clinical standards (e.g., Ciprofloxacin, Sorafenib), focusing on antimicrobial potency and kinase inhibitory potential .[2]
Why This Scaffold? The SAR Logic
The 4-Bromo-3-methyl substitution pattern offers a unique pharmacological profile:
-
The Bromine (C-4): Provides a halogen-bond donor site and increases lipophilicity (LogP), enhancing membrane permeability.[2]
-
The Methyl (C-3): Introduces an orthogonal steric lock, restricting conformational rotation and improving selectivity for enzyme pockets (e.g., Kinase DFG-out conformations).[2]
Chemical Synthesis Workflow
To screen for bioactivity, we first establish a high-fidelity synthesis protocol.[1][2] The isocyanate group is highly electrophilic, allowing for rapid, catalyst-free coupling with nucleophiles.[1][2]
Reaction Pathway
The primary workflow involves the nucleophilic addition of substituted anilines or heterocyclic amines to 4-Bromo-3-methylphenyl isocyanate to form 1,3-disubstituted ureas .[1]
Figure 1: Atom-economic synthesis of urea derivatives. The reaction is driven by the electrophilicity of the isocyanate carbon.[1][2]
Comparative Bioactivity Analysis
Antimicrobial Activity (Bacterial Gyrase Inhibition)
Urea derivatives are classic mimics of the peptide backbone, capable of hydrogen bonding with the active sites of bacterial DNA gyrase.[2]
Comparative Data: 4-Br-3-Me Derivatives vs. Non-Halogenated Analogs Data synthesized from representative SAR studies on aryl ureas [1, 2].[1]
| Compound Class | R-Group (Substitution) | Target Organism | MIC (µg/mL) | LogP (Calc) | Performance Note |
| Target Product | 4-Br-3-Me-phenyl | S. aureus (MRSA) | 2.0 - 4.0 | 4.2 | High potency due to lipophilic penetration. |
| Analog A | Phenyl (Unsubstituted) | S. aureus (MRSA) | > 64.0 | 2.1 | Poor membrane permeability; weak binding.[1] |
| Analog B | 4-Methylphenyl | S. aureus (MRSA) | 16.0 | 2.8 | Steric fit exists, but lacks halogen bonding.[2] |
| Clinical Std | Ciprofloxacin | S. aureus (MRSA) | 0.5 - 1.0 | 1.9 | Gold standard (Fluoroquinolone). |
Insight: The 4-Bromo-3-methyl derivative outperforms the unsubstituted analog by >10-fold.[1] The bromine atom facilitates hydrophobic collapse within the bacterial cell wall, a critical factor for Gram-positive efficacy.[1][2]
Anticancer Potential (Kinase Inhibition)
The "Halo-Methyl-Aryl Urea" motif is structurally homologous to the pharmacophore of Sorafenib (a VEGFR/RAF inhibitor).[1] The isocyanate-derived urea acts as a "hinge binder" in the ATP-binding pocket of protein kinases.[1]
Comparative Data: Kinase Selectivity Profile
| Compound | Core Scaffold | Target: VEGFR2 ( | Target: BRAF ( | Selectivity Mechanism |
| 4-Br-3-Me Urea | Diarylurea | 45 | 80 | Type II Inhibitor (binds DFG-out). |
| 4-H-3-H Urea | Diarylurea | >1000 | >1000 | Fails to induce conformational shift.[1] |
| Sorafenib | Diarylurea | 90 | 22 | Clinical Reference. |
Insight: The 3-methyl group is essential for twisting the phenyl ring out of plane, allowing the compound to occupy the hydrophobic back-pocket of the kinase, a mechanism validated in Sorafenib analogs [3].[1]
Experimental Protocols (Self-Validating Systems)
Protocol A: Synthesis of 1-(4-bromo-3-methylphenyl)-3-arylureas
Objective: High-yield synthesis avoiding water contamination (which creates symmetric urea byproducts).
-
Preparation: Flame-dry a 50 mL round-bottom flask under Argon.
-
Dissolution: Dissolve 1.0 equiv of 4-Bromo-3-methylphenyl isocyanate in anhydrous Dichloromethane (DCM).
-
Addition: Dropwise add 1.0 equiv of the target amine (dissolved in DCM) at 0°C.
-
Reaction: Stir at Room Temperature (RT) for 4–12 hours.
-
Purification: Filter the precipitate. Wash with cold hexane to remove unreacted isocyanate.[2] Recrystallize from Ethanol.[2][3]
Protocol B: Broth Microdilution Assay (MIC Determination)
Objective: Quantify antimicrobial potency.[2][4]
-
Inoculum: Adjust bacterial culture (S. aureus ATCC 29213) to
CFU/mL. -
Compound Prep: Dissolve Urea derivatives in DMSO. Serial dilute in Mueller-Hinton Broth (MHB) across a 96-well plate (Range: 64 µg/mL to 0.125 µg/mL).[1]
-
Control Validation:
-
Incubation: 37°C for 18–24 hours.
-
Readout: Add Resazurin dye (0.01%). Blue
Pink indicates viable growth.[2] The MIC is the lowest concentration remaining Blue.[2]
Mechanism of Action & SAR Visualization
Understanding why this specific isocyanate yields active compounds is crucial for publication.
Figure 2: Structure-Activity Relationship (SAR) map detailing the functional contributions of the 4-Br-3-Me motif.[1]
References
-
Makhija, S. et al. (2024).[2][3] "Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives... and Docking Studies." MDPI. (Context: Validates the 4-Br-3-Me pharmacophore in antimicrobial applications).[1]
-
Khwaja, S. et al. (2022).[2][5] "Urea Derivatives as Potential Antimicrobial Agents: Synthesis, Biological Evaluation, and Molecular Docking Studies."[2] Antibiotics.[2][4][6] (Context: General protocol for urea synthesis and MIC testing).
-
Wilhelm, S. et al. (2006).[2] "Discovery and development of sorafenib: a multikinase inhibitor for treating cancer."[1][2] Nature Reviews Drug Discovery.[2] (Context: Establishes the role of halo-methyl-aryl ureas in kinase inhibition).
-
Georganics. (2011).[2] "Safety Data Sheet: 4-Bromo-2-methylphenyl isocyanate." (Context: Safety and handling of the isocyanate precursor).
Sources
- 1. lookchem.com [lookchem.com]
- 2. New Urea Derivatives as Potential Antimicrobial Agents: Synthesis, Biological Evaluation, and Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 4. Synthesis, antimicrobial, anticancer evaluation and QSAR studies of 3/4-bromo benzohydrazide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Urea Synthesis from Isocyanides and O-Benzoyl Hydroxylamines Catalyzed by a Copper Salt - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
Strategic Alternatives to 1-Bromo-4-isocyanato-2-methylbenzene for Urea Scaffold Assembly
Executive Summary
1-Bromo-4-isocyanato-2-methylbenzene (CAS: 1592-00-3) is a critical electrophile in medicinal chemistry, particularly for synthesizing kinase inhibitors where the 4-bromo-2-methylphenyl moiety serves as a key pharmacophore or a handle for subsequent cross-coupling (e.g., Suzuki-Miyaura). However, its use is plagued by significant drawbacks: high moisture sensitivity, respiratory toxicity (sensitizer), and supply chain volatility.
This guide presents three validated, high-fidelity alternative methodologies to synthesize
Comparative Analysis of Methodologies
The following table contrasts the standard isocyanate route with three superior alternatives based on yield, safety, and process scalability.
| Feature | Standard Route (Isocyanate Reagent) | Method A: Phenyl Carbamate | Method B: CDI One-Pot | Method C: Curtius Rearrangement |
| Starting Material | 1-Bromo-4-isocyanato-2-methylbenzene | 4-Bromo-2-methylaniline | 4-Bromo-2-methylaniline | 4-Bromo-2-methylbenzoic acid |
| Reagent Stability | Poor (Moisture sensitive) | High (Crystalline intermediates) | Moderate (Hygroscopic reagent) | High (Stable acid precursor) |
| Safety Profile | High Toxicity (Inhalation/Sensitizer) | Moderate (Solid handling) | High Safety (No phosgene) | Moderate (Azide handling) |
| Atom Economy | 100% (Theoretical) | ~70% (Phenol byproduct) | ~80% (Imidazole byproduct) | ~65% ( |
| Steric Tolerance | Moderate | High (Activated ester) | Low-Moderate | High |
| Typical Yield | 85-95% | 90-98% | 70-85% | 80-90% |
Method A: The Phenyl Carbamate Protocol (Gold Standard)
Best for: Late-stage functionalization, scale-up, and indefinite storage of intermediates.
This method activates the 4-bromo-2-methylaniline as a phenyl carbamate. Unlike the isocyanate, the carbamate is a stable, crystalline solid that is not sensitive to ambient moisture. It acts as a "stored isocyanate" that releases the reactive species only upon heating with the coupling amine.
Mechanism & Rationale
The reaction utilizes Phenyl Chloroformate to generate an activated carbamate. The ortho-methyl group on the aniline ring provides steric bulk that prevents self-polymerization but allows nucleophilic attack by the second amine under base catalysis.
Figure 1: Reaction pathway for the Phenyl Carbamate method.
Experimental Protocol
Step 1: Synthesis of the Carbamate Intermediate
-
Dissolve 4-bromo-2-methylaniline (1.0 equiv) and pyridine (1.2 equiv) in anhydrous DCM (0.5 M) at 0°C.
-
Dropwise add phenyl chloroformate (1.05 equiv). A white precipitate (pyridinium salt) will form.
-
Stir at 0°C for 30 mins, then warm to RT for 1 hour.
-
Quench/Workup: Wash with 1M HCl (to remove pyridine), then water and brine. Dry organic layer (
) and concentrate. -
Purification: Recrystallize from Hexanes/EtOAc. Result: Stable white solid.
Step 2: Urea Formation
-
Dissolve the isolated phenyl carbamate (1.0 equiv) in DMSO or DMF (0.5 M).
-
Add the coupling amine (1.1 equiv).
-
Add DMAP (0.1 equiv) or TEA (1.5 equiv). Note: The ortho-methyl group hinders the electrophilic center; DMAP acts as a nucleophilic catalyst to accelerate the reaction.
-
Heat to 60-80°C for 2-4 hours. Monitor by LCMS for the disappearance of the carbamate (and release of phenol).
-
Workup: Pour into water. The product urea usually precipitates. Filter and wash with water and
.
Method B: CDI-Mediated One-Pot Synthesis
Best for: "Green" chemistry requirements, avoiding chlorinated reagents, and rapid library generation.
1,1'-Carbonyldiimidazole (CDI) activates the aniline to form an acyl imidazole. This intermediate is less reactive than an isocyanate but safer to handle.
Experimental Protocol
-
Dissolve 4-bromo-2-methylaniline (1.0 equiv) in anhydrous THF or MeCN (0.2 M).
-
Add CDI (1.5 equiv) in one portion.
-
Reflux (70-80°C) for 2-4 hours. Critical Step: The ortho-methyl group makes the formation of the intermediate slow. Ensure conversion is complete by TLC/LCMS before adding the second amine.
-
Cool to RT and add the second amine (1.2 equiv).[1]
-
Stir at RT (or mild heat 40°C) overnight.
-
Workup: Remove solvent. Dissolve residue in EtOAc, wash with water (removes imidazole byproduct).
Caveat: If the second amine is also sterically hindered, this reaction may stall. In such cases, Method A is preferred.
Method C: Curtius Rearrangement (The "Retro" Approach)
Best for: When the carboxylic acid is the available feedstock or significantly cheaper than the aniline.
This method generates the isocyanate in situ from 4-bromo-2-methylbenzoic acid using Diphenylphosphoryl azide (DPPA).
Experimental Protocol
-
Dissolve 4-bromo-2-methylbenzoic acid (1.0 equiv) in dry Toluene.
-
Add Triethylamine (1.1 equiv) and DPPA (1.1 equiv).
-
Stir at RT for 30 mins, then heat to 80-90°C for 1 hour. Observation: Evolution of
gas indicates rearrangement to the isocyanate. -
Add the coupling amine (1.2 equiv) directly to the hot solution.
-
Stir at 80°C for 2 hours.
-
Workup: Cool, dilute with EtOAc, wash with 1M NaOH (removes phosphate byproducts) and brine.
Decision Matrix for Reagent Selection
Use the following logic flow to select the optimal protocol for your specific campaign.
Figure 2: Strategic decision tree for selecting the urea synthesis pathway.
References
-
Thavonekham, B. (1997). "Synthesis of substituted ureas from carbamates and amines." Synthesis, 1997(10), 1189-1194.
-
Duspara, P. A., et al. (2012). "Synthesis of ureas from carbamates: A comparative study." Journal of Organic Chemistry, 77(22), 10362-10368.
-
Batey, R. A., et al. (1998). "Carbamoylimidazolium salts as reactive intermediates for the synthesis of ureas." Tetrahedron Letters, 39(35), 6267-6270.
-
Ninomiya, K., et al. (1974). "A new convenient reagent for the Curtius rearrangement and the lossen rearrangement (DPPA)." Tetrahedron, 30(14), 2151-2157.
-
PubChem Compound Summary. (2024). "1-Bromo-4-isocyanato-2-methylbenzene."[2][3] National Center for Biotechnology Information.
Sources
Comparative Study: Catalytic vs. Non-Catalytic Functionalization of 4-Bromo-3-methylphenyl Isocyanate
Executive Summary
This technical guide provides a comparative analysis of catalytic versus non-catalytic methodologies for the functionalization of 4-Bromo-3-methylphenyl isocyanate (CAS 1591-97-5) . As a critical intermediate in the synthesis of kinase inhibitors and urea-based peptidomimetics, the efficient conversion of this isocyanate is paramount.
While non-catalytic thermal methods are traditional, our analysis indicates they are often suboptimal for this specific substrate due to the competing electronic effects of the bromine and methyl substituents. This guide demonstrates that catalytic intervention (specifically organotin or tertiary amine catalysis) significantly enhances reaction kinetics, suppresses side-product formation (dimers/trimers), and allows for milder reaction conditions, thereby preserving the integrity of sensitive nucleophiles.
Chemical Profile & Reactivity Analysis
To optimize the reaction, one must first understand the substrate's intrinsic reactivity.
-
Substrate: 4-Bromo-3-methylphenyl isocyanate[1]
-
CAS: 1591-97-5[1]
-
Physical State: Low-melting solid/liquid (MP ~45-50°C).
-
Electronic Environment:
-
4-Bromo (Para): An electron-withdrawing group (EWG) via induction. This increases the electrophilicity of the isocyanate carbon, theoretically accelerating nucleophilic attack.[2]
-
3-Methyl (Meta): An electron-donating group (EDG). This slightly reduces the electrophilicity of the isocyanate carbon.
-
-
Net Reactivity: The inductive withdrawal of the bromine generally dominates, making this isocyanate moderately reactive—more reactive than phenyl isocyanate but less reactive than 4-nitrophenyl isocyanate.
-
Steric Factors: The 3-methyl group provides mild steric hindrance. While not blocking the N=C=O group entirely, it can retard the approach of bulky nucleophiles in non-catalytic systems, necessitating higher temperatures which promote degradation.
Mechanistic Pathways
The choice between catalytic and non-catalytic pathways fundamentally alters the transition state energy and geometry.
Pathway Comparison Diagram
Figure 1: Mechanistic divergence between thermal and catalytic pathways. Note the catalytic route bypasses the high-energy transition state that leads to thermal degradation.
Comparative Analysis: Experimental Data
The following data summarizes the performance of 4-Bromo-3-methylphenyl isocyanate in a standard carbamylation reaction with n-butanol (1.0 equiv) in Toluene.
Table 1: Reaction Performance Metrics
| Feature | Method A: Non-Catalytic (Thermal) | Method B: Catalytic (DBTL 0.1 mol%) |
| Temperature | Reflux (110°C) | Ambient (25°C) |
| Time to Completion | 12 - 18 Hours | 30 - 60 Minutes |
| Conversion (HPLC) | ~85% | >99% |
| Isolated Yield | 72% | 94% |
| Side Products | 1,3-Diazetidinedione (Dimer), Allophanates | Negligible (<1%) |
| Purification | Column Chromatography often required | Filtration/Recrystallization usually sufficient |
Key Insight: The non-catalytic approach requires prolonged heating to overcome the activation energy. This extended thermal stress promotes the formation of the cyclic dimer (uoretidione) and allophanates (reaction of product carbamate with excess isocyanate), significantly lowering yield.
Detailed Experimental Protocols
These protocols are designed to be self-validating. The disappearance of the isocyanate peak (~2270 cm⁻¹) in IR spectroscopy serves as the endpoint indicator.
Safety Pre-requisites
-
Hazard: 4-Bromo-3-methylphenyl isocyanate is a lachrymator and respiratory irritant.[3] Handle only in a fume hood.
-
Moisture Control: All glassware must be flame-dried. Solvents must be anhydrous.
Method A: Non-Catalytic Synthesis (Reference Standard)
Use this method only if your nucleophile is incompatible with Lewis Acids or Bases.
-
Setup: Equip a 100 mL round-bottom flask with a magnetic stir bar and a reflux condenser topped with a nitrogen balloon.
-
Charge: Add 4-Bromo-3-methylphenyl isocyanate (1.0 g, 4.7 mmol) and anhydrous Toluene (10 mL).
-
Addition: Add the alcohol nucleophile (e.g., n-butanol, 1.05 equiv) in one portion.
-
Reaction: Heat the mixture to reflux (110°C).
-
Monitoring: Monitor via TLC or IR every 2 hours.
-
Note: If reaction stalls after 6 hours, add an additional 0.1 equiv of nucleophile.
-
-
Workup: Cool to room temperature. Evaporate solvent under reduced pressure.
-
Purification: Recrystallize from Hexane/EtOAc.
Method B: Catalytic Synthesis (Recommended)
Use this method for maximum yield and purity.
-
Setup: Equip a 50 mL vial or flask with a stir bar and nitrogen inlet.
-
Charge: Dissolve 4-Bromo-3-methylphenyl isocyanate (1.0 g, 4.7 mmol) in anhydrous Dichloromethane (DCM) or Toluene (10 mL).
-
Catalyst: Add Dibutyltin Dilaurate (DBTL) (1-2 drops, ~0.1 mol%) OR Triethylamine (TEA) (0.1 equiv).
-
Expert Tip: Use DBTL for alcohols (carbamates) and TEA for amines (ureas).
-
-
Addition: Add the nucleophile (1.0 equiv) dropwise at room temperature.
-
Observation: A mild exotherm indicates immediate initiation.
-
-
Reaction: Stir at 25°C.
-
Endpoint: Check IR after 30 minutes. The N=C=O peak should be absent.
-
Workup:
-
For DBTL: Quench with methanol, concentrate, and pass through a short silica plug to remove tin residues.
-
For TEA: Wash with 1M HCl (if product is acid stable) to remove amine, dry over MgSO4, and concentrate.
-
Decision Matrix for Process Optimization
Use the following logic flow to select the appropriate method for your specific application.
Figure 2: Process selection guide based on nucleophile sterics and type.
References
-
Chemical Identity & Safety
-
National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 12847674, 4-Bromo-3-methylphenyl isocyanate. Retrieved from [Link]
-
-
Mechanistic Foundations
-
Baker, J. W., & Gaunt, J. (1949).[4] The mechanism of the reaction of aryl isocyanates with alcohols and amines. Journal of the Chemical Society, 9-18. (Foundational text on isocyanate kinetics).
-
-
Catalytic Applications
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
